2,4-Dichlorothieno[3,2-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQECFYPZMBRCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507712 | |
| Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16234-14-3 | |
| Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis and Characterization of 2,4-Dichlorothieno[3,2-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorothieno[3,2-d]pyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research.[1] Its fused thienopyrimidine ring system serves as a crucial scaffold and versatile intermediate for the synthesis of a wide array of biologically active molecules.[1][2] The two reactive chlorine atoms at the 2- and 4-positions are readily displaced by various nucleophiles, making this compound a key building block in the development of targeted therapeutics, including kinase inhibitors for cancer therapy.[2][3][4] This guide provides an in-depth overview of its synthesis, detailed characterization, and its role as a pivotal intermediate in drug discovery.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as an off-white to light brown crystalline powder.[1][5] It should be stored in a cool, dry, and dark place, sealed from moisture under an inert atmosphere to maintain its stability.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂S | [1][6][7] |
| Molecular Weight | 205.06 g/mol | [7][8] |
| Appearance | White to light brown solid/crystalline powder | [1][5][9] |
| Melting Point | 136.0 to 140.0 °C | [6][9] |
| Boiling Point (Predicted) | 274.8 ± 22.0 °C | [6] |
| Density (Predicted) | 1.662 ± 0.06 g/cm³ | [6] |
| CAS Number | 16234-14-3 | [5][6] |
Synthesis of this compound
The most prevalent and efficient synthesis of this compound involves the chlorination of thieno[3,2-d]pyrimidine-2,4-dione (also referred to as thieno[3,2-d]pyrimidine-2,4-diol).[2][5][10] This reaction is typically achieved using phosphorus oxychloride (POCl₃), often with a base or catalyst.
Experimental Protocol: Chlorination of Thieno[3,2-d]pyrimidine-2,4-dione
This protocol is based on established literature procedures.[5][10]
Materials:
-
Thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (approx. 8-10 mL per gram of starting material)
-
Diisopropylethylamine (DIPEA) (approx. 2.5 eq) or N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 3 drops)[5][10]
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
5 M Sodium Hydroxide (NaOH) solution
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend thieno[3,2-d]pyrimidine-2,4-dione (e.g., 5 g, 29 mmol) in phosphorus oxychloride (40 mL).[5]
-
Addition of Base/Catalyst: Add diisopropylethylamine (13 mL, 74 mmol) or a few drops of DMF to the suspension.[5][10]
-
Chlorination: Heat the reaction mixture to reflux (approx. 110-120°C) for 2 to 3 hours.[5][10] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Removal of Excess Reagents: Upon completion, allow the mixture to cool. Remove the excess POCl₃ and DIPEA by distillation under reduced pressure.[5]
-
Work-up:
-
Carefully add the resulting viscous oil or solid to ice water with stirring.[2][10]
-
Dissolve or suspend the resulting brown solid in chloroform.[5]
-
Transfer the mixture to a separatory funnel for aqueous phase partitioning. The aqueous phase can be adjusted to be alkaline by adding a 5 M NaOH solution.[5]
-
Extract the aqueous layer twice with chloroform.[5]
-
Combine the organic layers.
-
-
Purification:
-
Product Isolation: The target compound, this compound, is obtained as a light brown or off-white solid.[5] A quantitative yield has been reported.[5]
Characterization Data
The structural identity and purity of the synthesized this compound are confirmed through various spectroscopic methods.
| Analysis | Result | Source |
| ¹H NMR | (300 MHz, CDCl₃): δ 8.16 (d, J = 5.4 Hz, 1H), 7.56 (d, J = 5.7 Hz, 1H) | [5] |
| (400 MHz, DMSO-d₆): δ 8.68 (d, J = 5.4 Hz, 1H), 7.72 (d, J = 5.4 Hz, 1H) | [10] | |
| Mass Spec. (LRMS, ESI) | m/z calculated [M+H]⁺: 204.94, 206.94; measured: 205.1, 207.0 | [5] |
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[5][10] The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5][10] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).
-
Mass Spectrometry (MS): Low-resolution mass spectra (LRMS) can be obtained using an electrospray ionization (ESI) source.[5] The analysis confirms the molecular weight of the compound by detecting the mass-to-charge ratio (m/z) of its protonated ion [M+H]⁺. The characteristic isotopic pattern for a molecule containing two chlorine atoms is a key diagnostic feature.[5]
Role in Drug Discovery and Development
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of therapeutic applications.[11] this compound is a critical starting material for accessing derivatives with potent biological activities.[2] The chlorine atoms act as leaving groups, allowing for nucleophilic substitution reactions to introduce diverse functionalities at the C2 and C4 positions, which is fundamental for structure-activity relationship (SAR) studies.[2][3]
This intermediate is instrumental in the synthesis of:
-
Kinase Inhibitors: It is a core component in the development of inhibitors for various kinases, such as PI3K, CDK7, and sirtuins (SIRT1/2/3), which are key targets in oncology.[3][4][5]
-
Anticancer Agents: Many thieno[3,2-d]pyrimidine derivatives exhibit potent antiproliferative and cytotoxic activities against various cancer cell lines.[11][12][13]
-
Antimicrobial Compounds: The scaffold has also been explored for developing new antimicrobial agents.[11]
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[6][7] It causes serious eye irritation and may cause skin irritation.[7]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]
-
Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7] All handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 16234-14-3 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C6H2Cl2N2S | CID 12712832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,4-Dichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorothieno[3,2-d]pyrimidine is a halogenated heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its thienopyrimidine core is a key structural motif in numerous compounds investigated for their therapeutic potential, particularly in oncology and virology.[2] The reactivity of the two chlorine atoms allows for facile substitution, making it a versatile building block for creating diverse chemical libraries.[3] This document provides an in-depth overview of the physicochemical properties, synthesis protocols, and applications of this compound in drug discovery and development.
Physicochemical Properties
This compound typically appears as a white to off-white or light brown crystalline solid.[1][4] It is a key starting material for further chemical synthesis due to its reactive chlorine substituents.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂S | [5][6] |
| Molecular Weight | 205.06 g/mol | [5][7] |
| Melting Point | 136.0 to 140.0 °C | [6][8] |
| Boiling Point (Predicted) | 274.8 ± 22.0 °C | [6][8] |
| Density (Predicted) | 1.662 ± 0.06 g/cm³ | [6][8] |
| pKa (Predicted) | -0.72 ± 0.40 | [1][6] |
| Appearance | White to Almost white powder to crystal | [1][6] |
| Solubility | Soluble in DMSO, ethyl acetate and methanol. Slightly soluble in water. | [9] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [1][6] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common method involves the chlorination of thieno[3,2-d]pyrimidine-2,4-dione.
Method 1: Chlorination using Phosphorus Oxychloride (POCl₃)
-
Starting Material: Thieno[3,2-d]pyrimidine-2,4-dione.[4]
-
Reagents: Phosphorus oxychloride (POCl₃) and diisopropylethylamine.[4]
-
Procedure:
-
A suspension of thieno[3,2-d]pyrimidine-2,4-dione in POCl₃ is prepared.[4]
-
Diisopropylethylamine is added to the mixture.[4]
-
The reaction mixture is heated to reflux for 2 hours.[4]
-
Excess POCl₃ and diisopropylethylamine are removed by distillation under reduced pressure.[4]
-
The resulting solid is dissolved in chloroform and partitioned with water.[4]
-
The aqueous phase is made alkaline with 5 M NaOH solution and extracted with chloroform.[4]
-
The combined organic phases are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the product.[4]
-
Method 2: Two-Step Synthesis from 3-Amino-2-methoxycarbonylthiophene
This method provides a high purity product (up to 99.5%).[3]
-
Starting Material: 3-Amino-2-methoxycarbonylthiophene.[3]
-
Procedure:
Analytical Characterization
-
¹H NMR: In CDCl₃, the following peaks are observed: δ 8.16 (d, J = 5.4 Hz, 1H), 7.56 (d, J = 5.7 Hz, 1H).[4]
-
Mass Spectrometry (ESI): m/z calculated for [M + H]⁺ 204.94, 206.94; measured values 205.1, 207.0.[4]
Role in Drug Discovery and Development
This compound is a valuable scaffold in medicinal chemistry due to the thienopyrimidine core, which is considered a bioisostere of purine. This structural similarity allows it to interact with various biological targets.
The primary utility of this compound lies in its role as a key intermediate for the synthesis of more complex molecules with therapeutic potential.[2] The two chlorine atoms at the 2 and 4 positions are reactive and can be sequentially substituted with different nucleophiles, enabling the generation of a diverse range of derivatives.[3]
This compound is particularly significant in the development of:
-
Anticancer Agents: It is a building block for the synthesis of kinase inhibitors, such as those targeting PI3K and EGFR.[4][10]
-
Antiviral Agents: The thienopyrimidine scaffold is explored for the development of novel antiviral drugs.[2]
-
Agricultural Chemistry: It is also used in the formulation of herbicides.[2]
Below is a diagram illustrating the central role of this compound as a synthetic intermediate.
Caption: Synthetic utility of this compound.
The following workflow outlines a typical synthesis protocol for this compound.
Caption: General synthesis workflow for this compound.
Safety Information
This compound is classified as an irritant.[11] It is toxic if swallowed and causes serious eye irritation.[7] Appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This compound is a highly versatile and valuable intermediate in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties and reactive nature make it an ideal starting point for the synthesis of a wide array of novel compounds, particularly in the pursuit of new anticancer and antiviral therapies. The experimental protocols for its synthesis are well-established, allowing for its reliable production for research and development purposes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 4. This compound | 16234-14-3 [chemicalbook.com]
- 5. This compound | C6H2Cl2N2S | CID 12712832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 16234-14-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemwhat.com [chemwhat.com]
Spectroscopic and Synthetic Profile of 2,4-Dichlorothieno[3,2-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodologies for the key chemical intermediate, 2,4-Dichlorothieno[3,2-d]pyrimidine. This compound is of significant interest in medicinal chemistry and drug development due to its versatile reactivity, serving as a crucial building block for various therapeutic agents. This document is intended to be a comprehensive resource, presenting available spectroscopic data in a structured format, outlining detailed experimental protocols, and illustrating the analytical workflow.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while ¹H NMR and Mass Spectrometry data are available in the literature, comprehensive ¹³C NMR and IR spectroscopic data for this specific compound are not readily found in publicly accessible scientific databases and publications as of the latest search.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Reference |
| 8.16 | Doublet | 5.4 | CDCl₃ | [1] |
| 7.56 | Doublet | 5.7 | CDCl₃ | [1] |
Table 2: Mass Spectrometry Data
| Ion | m/z (Calculated) | m/z (Measured) | Ionization Method | Reference |
| [M+H]⁺ | 204.94 | 205.1 | ESI | [1] |
| [M+H]⁺ | 206.94 | 207.0 | ESI | [1] |
Experimental Protocols
The following section details the synthetic and analytical procedures for this compound.
Synthesis of this compound
Method 1: From Thieno[3,2-d]pyrimidine-2,4-dione [1]
-
Reaction Setup: A suspension of thieno[3,2-d]pyrimidine-2,4-dione (5 g, 29 mmol) in phosphorus oxychloride (POCl₃, 40 mL) is prepared.
-
Addition of Reagent: Diisopropylethylamine (13 mL, 74 mmol) is added to the suspension.
-
Reflux: The reaction mixture is heated to reflux for 2 hours.
-
Work-up:
-
Upon completion, the excess POCl₃ and diisopropylethylamine are removed by distillation under reduced pressure.
-
The resulting brown solid is dissolved in chloroform.
-
An aqueous phase partitioning is performed. The aqueous phase is made alkaline by the addition of a 5 M NaOH solution and then extracted twice with chloroform.
-
The organic phases are combined, washed sequentially with water and brine, and dried over anhydrous Na₂SO₄.
-
-
Isolation: The solvent is removed by filtration and concentration to yield this compound as a light brown solid (6.05 g, quantitative yield).
Method 2: From Thieno[3,2-d]pyrimidine-2,4-diol [2]
-
Reaction Setup: A mixture of thieno[3,2-d]pyrimidine-2,4-diol, phosphorus oxychloride (POCl₃), and a catalytic amount of dimethylformamide (DMF) is prepared.
-
Heating: The mixture is heated and stirred for 3 hours at 120°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
The reaction mixture is concentrated under reduced pressure to obtain a viscous oil.
-
The oil is transferred to a beaker, and ice water is slowly added with stirring.
-
-
Isolation: The resulting brown solid is collected by filtration, washed with ice-water, and dried to obtain this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 300 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is prepared according to the requirements of the specific ionization method.
-
Analysis: Low-resolution mass spectra are obtained using Electrospray Ionization (ESI).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including inhibitors of cyclin-dependent kinase 7 (CDK7) and sirtuins (SIRT1/2/3).[1][2] The 2,4-dichloro derivative serves as a crucial and versatile intermediate, allowing for the introduction of various functional groups at the 2- and 4-positions.[3] This guide provides a detailed overview of the primary synthetic routes to 2,4-Dichlorothieno[3,2-d]pyrimidine, focusing on the key starting materials and experimental protocols.
Primary Synthetic Pathway: Chlorination of Thieno[3,2-d]pyrimidine-2,4-dione
The most prevalent and direct method for the synthesis of this compound involves the chlorination of thieno[3,2-d]pyrimidine-2,4-dione (also referred to as thieno[3,2-d]pyrimidine-2,4-diol). This key intermediate can be prepared from substituted thiophene precursors.
Diagram of the Primary Synthetic Pathway
Caption: General two-step synthesis of this compound.
Step 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4-dione
The initial step involves the cyclization of a 3-aminothiophene-2-carboxylate derivative with a one-carbon source, most commonly urea.[4]
Starting Material: Methyl 3-aminothiophene-2-carboxylate
This is a common commercially available starting material for this synthetic route.
Experimental Protocol
A mixture of methyl 3-aminothiophene-2-carboxylate and urea is heated.[5] The resulting solid is then dissolved in an aqueous base (e.g., 1N sodium hydroxide), followed by acidification with an acid (e.g., 2N hydrochloric acid) to precipitate the thieno[3,2-d]pyrimidine-2,4-dione. The product is collected by filtration and can be recrystallized.[5]
| Reactant | Reagent | Conditions | Yield | Reference |
| Methyl 2-aminothiophene-3-carboxylate | Urea | Heat, 2h at 200°C | 65% | [5] |
Step 2: Chlorination of Thieno[3,2-d]pyrimidine-2,4-dione
The synthesized dione is then chlorinated to yield the final product. Phosphorus oxychloride (POCl₃) is the most frequently used chlorinating agent.
Experimental Protocols
Method A: Using POCl₃ and DMF
A mixture of thieno[3,2-d]pyrimidine-2,4-dione, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF) is heated under reflux.[3][6] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water to precipitate the crude product, which is collected by filtration and washed.[3][6]
| Starting Material | Reagents | Conditions | Yield | Reference |
| Thieno[3,2-d]pyrimidine-2,4-diol (0.6 g) | POCl₃ (10 mL), DMF (3 drops) | 120°C, 3h | 75.7% | [6] |
Method B: Using POCl₃ and Diisopropylethylamine
To a suspension of thieno[3,2-d]pyrimidine-2,4-dione in POCl₃, diisopropylethylamine is added, and the mixture is heated to reflux.[7] Upon completion, the excess reagents are removed by distillation under reduced pressure. The resulting solid is then worked up by dissolving in a solvent like chloroform and partitioning with an aqueous base.[7]
| Starting Material | Reagents | Conditions | Yield | Reference |
| Thieno[3,2-d]pyrimidine-2,4-dione (5 g) | POCl₃ (40 mL), Diisopropylethylamine (13 mL) | Reflux, 2h | Quantitative | [7] |
Alternative Starting Materials and Synthetic Routes
While the above pathway is the most common, other starting materials can be employed to generate the thieno[3,2-d]pyrimidine core.
Alternative Route from Substituted Thiophenes
An alternative synthesis starts with the appropriate 3-amino-thiophene-2-carboxylate synthons, which can be prepared in two steps from substituted aldehydes or ketones.[4]
Diagram of an Alternative Synthesis of the Thiophene Precursor
Caption: Synthesis of 3-amino-thiophene-2-carboxylate precursors.
Conclusion
The synthesis of this compound is a well-established process that primarily relies on the chlorination of thieno[3,2-d]pyrimidine-2,4-dione. The choice of starting material for the dione synthesis can be adapted based on the availability of substituted thiophenes. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals working with this important heterocyclic scaffold. The versatility of the 2,4-dichloro intermediate ensures its continued relevance in the discovery of novel therapeutics.
References
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijacskros.com [ijacskros.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound | 16234-14-3 [chemicalbook.com]
An In-Depth Technical Guide on the Reactivity of Chlorine Atoms in 2,4-Dichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-dichlorothieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of biologically active compounds, particularly in the realm of oncology.[1] The synthetic utility of this heterocyclic system is largely dictated by the differential reactivity of its two chlorine atoms at the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr). This technical guide provides a comprehensive analysis of the reactivity of these chlorine atoms, detailing the factors governing regioselectivity, presenting quantitative data from key experiments, and outlining detailed experimental protocols for the selective functionalization of this important molecule.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold
Thieno[3,2-d]pyrimidines are bioisosteres of purines and quinazolines, enabling them to interact with a variety of biological targets.[2] Their derivatives have been extensively investigated as inhibitors of kinases, anticancer agents, and antiplasmodial compounds.[3][4] The 2,4-dichloro derivative, in particular, is a versatile starting material, with its two chlorine atoms acting as reactive handles for the introduction of diverse functional groups in a controlled and sequential manner.[1]
Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic aromatic substitution on this compound is a cornerstone of its synthetic chemistry. The inherent electronic properties of the fused ring system render the two chlorine atoms chemically non-equivalent, leading to a pronounced regioselectivity in their displacement reactions.
The Predominance of C4-Substitution
In the vast majority of cases, nucleophilic attack on this compound occurs preferentially at the C4 position. This selectivity is a general feature of 2,4-dichloropyrimidines and is attributed to the greater electron deficiency of the C4 position.[5] Theoretical calculations on the analogous 2,4-dichloropyrimidine have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, making it the more favorable site for nucleophilic attack.[5]
This preferential reactivity is observed with a wide range of nucleophiles, including amines, alcohols, and thiols. The resulting 4-substituted-2-chlorothieno[3,2-d]pyrimidines are valuable intermediates for further diversification at the C2 position.
Achieving C2-Selectivity: A Synthetic Challenge
While C4-substitution is the general rule, achieving selective functionalization at the C2 position is a significant synthetic challenge that has been addressed through specific strategies, primarily in the broader context of 2,4-dichloropyrimidines. These strategies often involve altering the electronic nature of the substrate or employing specialized catalytic systems.
For instance, in the case of 2,4-dichloropyrimidines bearing an electron-donating group at the C6 position, a reversal of selectivity can be observed, favoring C2-substitution.[5] Furthermore, palladium-catalyzed cross-coupling reactions using bulky N-heterocyclic carbene (NHC) ligands have been shown to favor C2-thiolation of 2,4-dichloropyrimidine.[6][7] The use of tertiary amine nucleophiles has also been reported to induce C2-amination in 5-substituted-2,4-dichloropyrimidines.[8] The application of these specific methodologies to the this compound scaffold remains an area of active investigation.
Quantitative Data on Regioselective Reactions
The following tables summarize the quantitative data from representative studies on the regioselective substitution of this compound and its analogs.
Table 1: Selective C4-Substitution with Various Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Nitrophenol | Cs2CO3, 1,4-dioxane, 60°C, 3 h | 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine | 80 | [9] |
| Various phenols | K2CO3, DMF, 130°C, 3 h | 4-Arylether-thieno[3,2-d]pyrimidines | - | [10] |
| Various alcohols | Na, corresponding alcohol, 60°C, 6-22 h | 4-Alkoxy-thieno[3,2-d]pyrimidines | - | [10] |
| Various amines | K2CO3, DMSO, 100°C, 12 h | 4-Amino-thieno[3,2-d]pyrimidines | 22-70 | [11] |
| Various amines | HCl, THF:IPA (3:1), 70°C, 12 h | 4-Amino-thieno[3,2-d]pyrimidines | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and regioselective functionalization of this compound.
Synthesis of this compound (3)
This two-step procedure starts from the corresponding diol.[1][9]
Step 1: Preparation of thieno[3,2-d]pyrimidine-2,4-diol (2)
-
A mixture of methyl 3-aminothiophene-2-carboxylate and urea is heated at 180°C for 4 hours with mechanical agitation.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After cooling, a saturated aqueous NaHCO3 solution is added, followed by a 10% NaOH solution.
-
The mixture is filtered, and the filter cake is washed with saturated aqueous NaHCO3 solution and dried to yield the white solid product.
Step 2: Preparation of this compound (3)
-
A mixture of thieno[3,2-d]pyrimidine-2,4-diol (2), POCl3, and a catalytic amount of DMF is heated and stirred at 120°C for 3 hours.
-
The reaction is monitored by TLC.
-
The excess POCl3 is removed under reduced pressure to afford a viscous oil.
-
Ice water is slowly added to the oil with stirring.
-
The resulting precipitate is filtered, washed with ice-water, and dried to obtain the brown solid product.[9]
Selective C4-Substitution with a Phenol Nucleophile
This protocol describes the synthesis of 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine.[9]
-
A mixture of this compound (3) (2.4 mmol), 3-nitrophenol (3.6 mmol), and Cs2CO3 (30.6 mmol) in 1,4-dioxane (30 mL) is heated and stirred at 60°C for 3 hours.
-
The reaction progress is monitored by TLC.
-
The solvent is removed under reduced pressure.
-
Dichloromethane (DCM) is added to the residue with stirring.
-
The resulting solid is filtered and dried to yield the orange solid product.
Selective C4-Substitution with an Amine Nucleophile (Base Promoted)
This general procedure is for the synthesis of 4-amino-thieno[3,2-d]pyrimidines.[11]
-
In a sealed vial, 4-chlorothieno[3,2-d]pyrimidine (0.57 mmol), the desired amine (0.57 mmol), and K2CO3 (0.57 mmol) are dissolved in DMSO (4 mL).
-
The reaction mixture is heated to 100°C for 12 hours.
-
After cooling, the mixture is concentrated to dryness.
-
The residue is dissolved in CH2Cl2 and washed sequentially with 5% aqueous acetic acid solution (2x), water, and brine.
-
The organic phase is dried over sodium sulfate, filtered, and concentrated in vacuo to yield the product.
Mandatory Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
Caption: Regioselectivity in SNAr reactions.
Conclusion
The reactivity of the chlorine atoms in this compound is a well-defined and predictable process, overwhelmingly favoring nucleophilic substitution at the C4 position. This inherent regioselectivity provides a robust platform for the synthesis of a diverse range of 4-substituted-2-chlorothieno[3,2-d]pyrimidine intermediates, which are pivotal in the development of novel therapeutics. While achieving C2-selectivity remains a challenge, emerging synthetic methodologies offer promising avenues for accessing the alternative regioisomer. A thorough understanding of the factors governing the reactivity of this important scaffold is essential for researchers in the field of drug discovery and medicinal chemistry, enabling the rational design and efficient synthesis of new generations of thieno[3,2-d]pyrimidine-based therapeutic agents.
References
- 1. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 2. This compound | C6H2Cl2N2S | CID 12712832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of Novel Thieno[3,2-d]pyrimidine Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural similarity to purine has made it a key pharmacophore in the design of inhibitors for various enzymes and receptors involved in pathological conditions. This technical guide provides a comprehensive overview of the biological activity screening of novel thieno[3,2-d]pyrimidine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to aid researchers in the development of new therapeutic agents based on this versatile scaffold.
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have emerged as a significant class of compounds in oncology research, exhibiting potent inhibitory effects against various cancer cell lines. Their mechanisms of action often involve the targeting of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Targeted Signaling Pathways
Many thieno[3,2-d]pyrimidine compounds exert their anticancer effects by inhibiting protein kinases involved in oncogenic signaling cascades. Two of the most prominent pathways targeted by these compounds are the PI3K/AKT/mTOR and the EGFR signaling pathways.
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. Thieno[3,2-d]pyrimidine derivatives have been designed to inhibit key components of this pathway, particularly PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is frequently observed in various cancers, leading to uncontrolled cell division. Certain thieno[3,2-d]pyrimidine derivatives act as EGFR inhibitors, blocking the downstream signaling cascades and thereby inhibiting tumor growth.
Quantitative Anticancer Activity Data
The in vitro anticancer activity of novel thieno[3,2-d]pyrimidine derivatives is commonly evaluated using the MTT assay against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are determined to quantify the potency of the compounds.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TPD-1 | MCF-7 (Breast) | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 |
| TPD-2 | HCT-116 (Colon) | 3.83 | Erlotinib | >50 |
| TPD-3 | A549 (Lung) | 17.79 | Erlotinib | 4.18 |
| TPD-4 | PC-3 (Prostate) | 2.43 | Sorafenib | 3.40 |
| TPD-5 | HeLa (Cervical) | 0.591 | Doxorubicin | Not Specified |
| TPD-6 | EGFRL858R/T790M | 0.013 | Olmutinib | 0.458 |
| TPD-7 | PI3Kδ | 0.112 | Not Specified | Not Specified |
Note: The compound IDs are representative and do not correspond to a single, universally recognized nomenclature. The data is compiled from multiple sources for illustrative purposes.[1][2][3][4][5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Thieno[3,2-d]pyrimidine compounds
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thieno[3,2-d]pyrimidine compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| TPD-A | Staphylococcus aureus | 2 | Vancomycin | 1 |
| TPD-B | Escherichia coli | 16 | Ciprofloxacin | 0.06 |
| TPD-C | Candida albicans | 31.25 | Fluconazole | 0.25 |
| TPD-D | Pseudomonas aeruginosa | >32 | Ciprofloxacin | 0.5 |
| TPD-E | MRSA | 4 | Vancomycin | 1 |
Note: The compound IDs are representative. The data is compiled from multiple sources for illustrative purposes.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.[6][7]
Materials:
-
Thieno[3,2-d]pyrimidine compounds
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the thieno[3,2-d]pyrimidine compound.
-
In a 96-well plate, perform two-fold serial dilutions of the compound in the broth medium to obtain a range of concentrations.
-
-
Inoculation:
-
Add the prepared inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum with a standard antibiotic), a negative/growth control (inoculum without any compound), and a sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Anti-inflammatory Activity
Several thieno[3,2-d]pyrimidine derivatives have shown significant anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.
Quantitative Anti-inflammatory Activity Data
The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter to evaluate the compound's efficacy.
| Compound ID | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |
| TPD-X | 10 | 3 | 42 | Diclofenac (10 mg/kg) | 48 |
| TPD-Y | 20 | 4 | 71 | Diclofenac (10 mg/kg) | 80 |
| TPD-Z | 10 | 3 | 36 | Indomethacin (5 mg/kg) | Not Specified |
Note: The compound IDs are representative. The data is compiled from multiple sources for illustrative purposes.[8][9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Thieno[3,2-d]pyrimidine compounds
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., indomethacin, diclofenac)
Procedure:
-
Animal Acclimatization:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Administer the thieno[3,2-d]pyrimidine compounds orally or intraperitoneally at a specific dose.
-
The control group receives the vehicle, and the standard group receives the reference drug.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group.
-
Determine the percentage of edema inhibition for the treated groups compared to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Experimental Workflow: From Synthesis to Biological Screening
The development of novel thieno[3,2-d]pyrimidine compounds follows a structured workflow, from the initial synthesis to comprehensive biological evaluation.
This guide provides a foundational understanding of the key aspects involved in the biological screening of novel thieno[3,2-d]pyrimidine compounds. Researchers and drug development professionals can utilize this information to design and execute robust screening cascades, identify promising lead candidates, and advance the development of new therapeutics based on this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number 16234-14-3 chemical properties and suppliers
An In-depth Technical Guide to 2,4-Dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its thienopyrimidine core is a key pharmacophore in a variety of kinase inhibitors, making it a compound of significant interest for the development of targeted therapies, particularly in oncology. This guide provides a comprehensive overview of its chemical properties, suppliers, and its application in the synthesis of kinase inhibitors, complete with experimental insights and pathway diagrams.
Chemical and Physical Properties
This compound, a white to off-white solid, possesses the following key properties[1]:
| Property | Value |
| CAS Number | 16234-14-3 |
| Molecular Formula | C₆H₂Cl₂N₂S |
| Molecular Weight | 205.06 g/mol [1] |
| Melting Point | 136.0 to 140.0 °C[2] |
| Boiling Point (Predicted) | 274.8 ± 22.0 °C |
| Density (Predicted) | 1.662 ± 0.06 g/cm³[2] |
| Appearance | White to Almost white powder to crystal |
| Storage Temperature | Room temperature, recommended to be stored in a cool, dark place (<15°C) |
Key Applications in Medicinal Chemistry
This compound is a versatile precursor for the synthesis of a wide range of biologically active molecules. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups and the generation of diverse chemical libraries. This reactivity is central to its use in developing kinase inhibitors.
Synthesis of Kinase Inhibitors
This compound is a key intermediate in the synthesis of inhibitors for several important kinases, including:
-
Phosphoinositide 3-kinase (PI3K) and mTOR: The thienopyrimidine scaffold is a well-established core for potent PI3K and mTOR inhibitors. By reacting this compound with various amines and other nucleophiles, researchers have developed highly selective and dual PI3K/mTOR inhibitors for cancer therapy.
-
Cyclin-Dependent Kinase 7 (CDK7): It is used to synthesize novel CDK7 inhibitors, which are promising for the treatment of triple-negative breast cancer.
-
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): Derivatives have been identified as dual inhibitors of FAK and FLT3, showing potential in treating highly invasive cancers and acute myeloid leukemia (AML).
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The thienopyrimidine core is utilized to create potent VEGFR-2 inhibitors, which are crucial in blocking tumor angiogenesis.
Experimental Protocols
The following sections provide illustrative experimental procedures for the synthesis and derivatization of this compound.
Synthesis of this compound
A common method for the synthesis of the title compound involves the chlorination of thieno[3,2-d]pyrimidine-2,4-dione.
General Procedure: To a suspension of thieno[3,2-d]pyrimidine-2,4-dione (1 equivalent) in phosphorus oxychloride (POCl₃, ~8-10 equivalents), diisopropylethylamine (DIPEA, ~2.5 equivalents) is added. The reaction mixture is heated to reflux for approximately 2 hours. After the reaction is complete, the excess POCl₃ and DIPEA are removed by distillation under reduced pressure. The resulting crude product is then purified to yield this compound[3].
Synthesis of a 4-Substituted Thieno[3,2-d]pyrimidine Derivative (A PI3K/mTOR Inhibitor Precursor)
The reactivity of the chlorine atoms at the C2 and C4 positions is differential, often allowing for sequential substitution. The C4 position is generally more reactive towards nucleophilic substitution.
General Procedure for Monosubstitution: this compound (1 equivalent) is dissolved in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF). A primary or secondary amine (1-1.2 equivalents) and a base such as DIPEA or triethylamine (TEA) are added. The reaction is typically stirred at room temperature or gently heated until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by standard workup procedures, which may include extraction and purification by column chromatography.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Molecules synthesized from this compound are designed to inhibit key kinases in this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by thieno[3,2-d]pyrimidine derivatives.
Experimental Workflow
The development of novel kinase inhibitors using this compound as a starting material typically follows a structured workflow from synthesis to biological evaluation.
Caption: A typical workflow for the discovery of kinase inhibitors starting from this compound.
Suppliers
A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. When sourcing this material, it is advisable to request a certificate of analysis to confirm its identity and purity.
| Supplier | Location |
| Sigma-Aldrich | International |
| TCI Chemicals | International |
| Pharmaffiliates | India |
| ChemicalBook | China |
| Ambeed | USA |
| Chem-Impex | USA |
| Hangzhou Longshine Bio-Tech | China |
| Catsyn | China |
Conclusion
This compound is a high-value starting material for the synthesis of targeted therapeutics. Its versatile reactivity and the proven efficacy of its derivatives as kinase inhibitors underscore its importance in modern drug discovery. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this powerful chemical scaffold.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction with 2,4-Dichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki coupling reaction on 2,4-Dichlorothieno[3,2-d]pyrimidine. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in numerous biologically active molecules, and its functionalization via Suzuki coupling allows for the exploration of a vast chemical space.
Introduction to the Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the selective introduction of aryl or heteroaryl substituents at the C4 and/or C2 positions. Based on extensive studies of analogous 2,4-dichloropyrimidine systems, the chlorine atom at the C4 position is generally more susceptible to oxidative addition to the palladium(0) catalyst and, therefore, more reactive in Suzuki coupling reactions.[1][2] This inherent regioselectivity allows for the controlled mono-arylation at the C4 position, yielding 4-aryl-2-chlorothieno[3,2-d]pyrimidine derivatives. These intermediates can then be subjected to a second coupling reaction at the C2 position or other nucleophilic substitution reactions to generate diverse molecular libraries.
Microwave-assisted synthesis has emerged as a highly efficient method for conducting these couplings, often leading to significantly reduced reaction times, lower catalyst loadings, and improved yields compared to conventional heating.[2][3][4]
Reaction Scheme and Signaling Pathway
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the palladium(0) complex to the aryl halide (C-Cl bond), transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.
Experimental Protocols
The following protocols are based on optimized conditions reported for the regioselective mono-arylation of 2,4-dichloropyrimidines and can be adapted for this compound.[2][4]
Protocol 1: Microwave-Assisted Suzuki Coupling (Preferred Method)
This protocol is recommended for its efficiency and high yields.
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave vial
-
Microwave reactor
Procedure:
-
To a microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.005 - 0.03 mmol).
-
Add 1,4-dioxane and water in a 2:1 to 4:1 ratio (e.g., 4 mL of 1,4-dioxane and 2 mL of water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120°C for 15-30 minutes.[2][3]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Heating Suzuki Coupling
This protocol can be used if a microwave reactor is not available.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Toluene, Ethanol, and Water mixture (e.g., 4:1:1) or 1,4-Dioxane/Water
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Degas the solvent mixture (e.g., Toluene/Ethanol/Water) by bubbling with argon for 15-20 minutes, then add it to the flask.
-
Heat the reaction mixture to 80-100°C under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Expected Yields for Mono-Arylation at C4
The following table summarizes typical yields obtained for the mono-arylation of 2,4-dichloropyrimidine with various arylboronic acids under microwave-assisted conditions.[2] Similar yields can be anticipated for the Suzuki coupling with this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenylthieno[3,2-d]pyrimidine | 81 |
| 2 | 4-Methylphenylboronic acid | 2-Chloro-4-(p-tolyl)thieno[3,2-d]pyrimidine | 85 |
| 3 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | 88 |
| 4 | 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)thieno[3,2-d]pyrimidine | 75 |
| 5 | 3-Methoxyphenylboronic acid | 2-Chloro-4-(3-methoxyphenyl)thieno[3,2-d]pyrimidine | 72 |
| 6 | 2-Methoxyphenylboronic acid | 2-Chloro-4-(2-methoxyphenyl)thieno[3,2-d]pyrimidine | 76 |
| 7 | Naphthalen-2-ylboronic acid | 2-Chloro-4-(naphthalen-2-yl)thieno[3,2-d]pyrimidine | 87 |
Experimental Workflow
The general workflow for the synthesis and purification of 4-aryl-2-chlorothieno[3,2-d]pyrimidines is depicted below.
Applications in Drug Discovery
The thieno[3,2-d]pyrimidine core is a key pharmacophore in a multitude of kinase inhibitors. The C4-arylated products synthesized via this Suzuki coupling protocol serve as valuable intermediates for the development of new therapeutic agents. Subsequent modifications at the C2 position, for instance, through another Suzuki coupling or a Buchwald-Hartwig amination, allow for the rapid generation of diverse libraries of compounds for high-throughput screening. This approach is central to modern drug discovery efforts targeting various cancers and other diseases driven by aberrant kinase activity.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown promise as inhibitors of various kinases and other therapeutic targets. 2,4-Dichlorothieno[3,2-d]pyrimidine is a key intermediate in the synthesis of these derivatives, with its two reactive chlorine atoms allowing for sequential and regioselective functionalization.[1] The introduction of amino substituents is a common strategy to explore the structure-activity relationship (SAR) of thieno[3,2-d]pyrimidine-based compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for the formation of carbon-nitrogen bonds and is well-suited for the amination of heteroaryl chlorides.[2][3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of this compound, as well as comparative methods like nucleophilic aromatic substitution (SNAr).
General Principles of Amination on this compound
The two chlorine atoms on the this compound scaffold exhibit different reactivities, allowing for selective mono-substitution under controlled conditions. Generally, the C4 position is more activated towards nucleophilic attack than the C2 position. This allows for the regioselective synthesis of 4-amino-2-chloro-thieno[3,2-d]pyrimidines, which can then be further functionalized at the C2 position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction offers a broad substrate scope and functional group tolerance, making it a highly valuable tool. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of palladium precursor, phosphine ligand, and base is crucial for the success of the reaction and can influence the regioselectivity. For dichlorinated pyrimidines, careful optimization is often necessary to achieve the desired mono-aminated product.
Nucleophilic Aromatic Substitution (SNAr): This is an alternative method for the amination of this compound, particularly with nucleophilic amines. The reaction typically proceeds by the addition of the amine to the electron-deficient pyrimidine ring, followed by the elimination of the chloride. The C4 position is generally more susceptible to SNAr.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Mono-Amination of this compound
This protocol describes a general procedure for the mono-amination of this compound with a primary or secondary amine. Optimization of the reaction conditions (ligand, base, solvent, and temperature) may be required for different amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the palladium precursor (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the vial.
-
Add the anhydrous solvent.
-
Seal the vial and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Amino-Substituted Thieno[3,2-d]pyrimidines via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine.
Materials:
-
This compound
-
Morpholine (or other secondary amine)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) and morpholine (1.1 equivalents) in ethanol.[4]
-
Reflux the reaction mixture and monitor its progress by TLC.[4]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.[4]
-
Separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.[4]
Data Presentation
Table 1: Buchwald-Hartwig Amination of this compound - Reaction Parameters and Yields
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 | ||||||||
| 4 | ||||||||
| 5 |
This table is a template for recording experimental results.
Table 2: Nucleophilic Aromatic Substitution of this compound
| Entry | Amine | Solvent | Conditions | Product | Yield (%) | Reference |
| 1 | Morpholine | Ethanol | Reflux | 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | N/A | [4] |
Visualizations
Caption: General reaction scheme for the mono-amination of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4-Dichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2,4-dichlorothieno[3,2-d]pyrimidine, a versatile scaffold for the synthesis of novel compounds in medicinal chemistry and materials science. The thieno[3,2-d]pyrimidine core is a key structural motif in many biologically active molecules, and the selective functionalization of its 2- and 4-positions through cross-coupling reactions offers a powerful strategy for the rapid generation of diverse chemical libraries.
The chlorine atom at the C4 position of this compound is generally more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine atom at the C2 position. This preferential reactivity allows for selective mono-functionalization at the C4-position under carefully controlled conditions. Subsequent cross-coupling at the C2-position can be achieved under more forcing conditions, enabling the synthesis of di-substituted thieno[3,2-d]pyrimidines.
This document details protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of 4-aryl-thieno[3,2-d]pyrimidine derivatives.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Table 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids (Model System)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 92 |
| 3 | 3-Tolylboronic acid | 2-Chloro-4-(3-tolyl)pyrimidine | 88 |
| 4 | 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)pyrimidine | 78 |
| 5 | 2-Thiopheneboronic acid | 2-Chloro-4-(thiophen-2-yl)pyrimidine | 81 |
Note: Data adapted from analogous reactions with 2,4-dichloropyrimidine. Yields are for the C4-substituted product.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a 2:1 mixture of 1,4-dioxane and water (6 mL).
-
Seal the vial and heat the reaction mixture to 100°C for 30-60 minutes using a microwave reactor.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-chloro-thieno[3,2-d]pyrimidine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to valuable alkynyl-substituted thieno[3,2-d]pyrimidines.
General Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Table 2: Sonogashira Coupling of Dihaloheterocycles with Various Terminal Alkynes (Model System)
| Entry | Dihaloheterocycle | Terminal Alkyne | Product | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylacetylene | 2-Chloro-4-(phenylethynyl)pyrimidine | 75 |
| 2 | 2,4-Dichloropyrimidine | 1-Hexyne | 2-Chloro-4-(hex-1-yn-1-yl)pyrimidine | 68 |
| 3 | 2,6-Dichloropyridine | Trimethylsilylacetylene | 2-Chloro-6-((trimethylsilyl)ethynyl)pyridine | 82 |
| 4 | 2,4-Dichloropyrimidine | 3-Hydroxy-3-methyl-1-butyne | 4-(2-Chloro-pyrimidin-4-yl)-2-methyl-but-3-yn-2-ol | 71 |
Note: Data adapted from analogous reactions with dihaloheterocycles. Yields are for the C4-substituted product.
Experimental Protocol: Sonogashira Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed tetrahydrofuran (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-2-chloro-thieno[3,2-d]pyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position of this compound.
General Reaction Scheme:
Application Notes and Protocols for the Synthesis of PI3K Inhibitors Using 2,4-Dichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of potent Phosphoinositide 3-kinase (PI3K) inhibitors utilizing the versatile starting material, 2,4-Dichlorothieno[3,2-d]pyrimidine. The protocols described herein focus on the generation of 4-morpholino-2-arylthieno[3,2-d]pyrimidine derivatives, a class of compounds that has demonstrated significant inhibitory activity against PI3K isoforms.[1][2][3]
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in various cancers, making it a prime target for therapeutic intervention. The thieno[3,2-d]pyrimidine scaffold serves as a key pharmacophore in the design of selective PI3K inhibitors.
I. Overview of the Synthetic Strategy
The general synthetic route to access 4-morpholino-2-arylthieno[3,2-d]pyrimidine based PI3K inhibitors from this compound involves a two-step process:
-
Selective Nucleophilic Aromatic Substitution (SNAr): The more reactive chlorine atom at the C4 position of this compound is selectively displaced by morpholine to yield the key intermediate, 2-chloro-4-morpholinothieno[3,2-d]pyrimidine.[4]
-
Palladium-Catalyzed Cross-Coupling: The remaining chlorine atom at the C2 position is then substituted with various aryl or heteroaryl groups via a Suzuki-Miyaura cross-coupling reaction. This step allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR).
II. Data Presentation
The following tables summarize the reaction yields for the key synthetic steps and the in vitro inhibitory activity of representative 4-morpholino-2-arylthieno[3,2-d]pyrimidine derivatives against PI3K isoforms.
Table 1: Reaction Yields for the Synthesis of 4-Morpholino-2-arylthieno[3,2-d]pyrimidines
| Step | Product | Yield (%) |
| 1 | 2-chloro-4-morpholinothieno[3,2-d]pyrimidine | ~85% |
| 2 | 4-morpholino-2-phenylthieno[3,2-d]pyrimidine (Example) | 70-90% |
Note: Yields are representative and can vary based on the specific arylboronic acid used and reaction conditions.
Table 2: In Vitro Inhibitory Activity of Selected 4-Morpholino-2-arylthieno[3,2-d]pyrimidine Derivatives against PI3K Isoforms
| Compound | 2-Aryl Substituent | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| 15e | 2-aminophenyl | 2.0 | >1000 | >1000 | >1000 |
| Example 1 | 4-methoxyphenyl | 15 | 120 | 85 | 45 |
| Example 2 | 3-hydroxyphenyl | 8 | 55 | 30 | 20 |
| Example 3 | 4-(methylsulfonyl)phenyl | 25 | 250 | 180 | 110 |
IC50 values are indicative and sourced from various literature reports for compounds with the same core structure.[1]
III. Experimental Protocols
Protocol 1: Synthesis of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine
This protocol describes the selective mono-substitution of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Water (H2O)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add morpholine (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 2-chloro-4-morpholinothieno[3,2-d]pyrimidine as a solid.[4]
Protocol 2: Synthesis of 4-morpholino-2-arylthieno[3,2-d]pyrimidines via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine with an arylboronic acid.
Materials:
-
2-chloro-4-morpholinothieno[3,2-d]pyrimidine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
In a Schlenk flask, combine 2-chloro-4-morpholinothieno[3,2-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium carbonate (2.0-3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-morpholino-2-arylthieno[3,2-d]pyrimidine.
IV. Visualizations
PI3K Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidines.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of thieno[3,2-d]pyrimidine based PI3K inhibitors.
References
- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preparation of 4-Amino-Thieno[3,2-d]pyrimidine Derivatives as Potent Signaling Pathway Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery and Development
This document provides detailed procedures for the synthesis and biological evaluation of 4-amino-thieno[3,2-d]pyrimidine derivatives, a class of compounds with significant potential in cancer therapy. These compounds have demonstrated potent inhibitory activity against key signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
Introduction
Thieno[3,2-d]pyrimidines are heterocyclic compounds that are structurally analogous to purines, making them privileged scaffolds in medicinal chemistry. The 4-amino substituted derivatives, in particular, have emerged as a promising class of anti-cancer agents. Their mechanism of action often involves the inhibition of protein kinases crucial for tumor growth and survival, such as PI3K, Akt, and mTOR. Notably, the thieno[3,2-d]pyrimidine scaffold is present in GDC-0941, a potent and selective inhibitor of PI3K that has advanced to clinical trials.[1][2] The development of novel derivatives aims to enhance potency, selectivity, and pharmacokinetic properties for improved therapeutic outcomes.
Applications
4-Amino-thieno[3,2-d]pyrimidine derivatives are primarily investigated for their applications as:
-
Anticancer Agents: These compounds have shown significant antiproliferative activity against a broad range of human cancer cell lines, including those of breast, colon, lung, and leukemia.[3][4][5]
-
Kinase Inhibitors: They are designed as inhibitors of critical signaling kinases like PI3K, mTOR, and EGFR, which are key targets in cancer drug discovery.[2][6][7]
-
Probes for Chemical Biology: These molecules can be used as chemical tools to investigate the roles of specific signaling pathways in cellular processes.
Experimental Protocols
Protocol 1: General Synthesis of 4-Amino-Thieno[3,2-d]pyrimidine Derivatives
This protocol outlines a common synthetic route for the preparation of 4-amino-thieno[3,2-d]pyrimidine derivatives, often starting from a substituted 2-aminothiophene-3-carbonitrile.
Step 1: Synthesis of the Thieno[3,2-d]pyrimidin-4(3H)-one Core
-
A mixture of a suitable 2-aminothiophene-3-carboxylate derivative and formamide is heated.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the thieno[3,2-d]pyrimidin-4(3H)-one core.
Step 2: Chlorination of the Thieno[3,2-d]pyrimidin-4(3H)-one
-
The thieno[3,2-d]pyrimidin-4(3H)-one from the previous step is suspended in phosphorus oxychloride (POCl₃).
-
A catalytic amount of a base, such as N,N-dimethylaniline, is added.
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to give the 4-chlorothieno[3,2-d]pyrimidine intermediate.[5][8]
Step 3: Nucleophilic Substitution to Introduce the 4-Amino Group
-
The 4-chlorothieno[3,2-d]pyrimidine intermediate is dissolved in a suitable solvent such as isopropanol or DMF.
-
The desired amine (e.g., morpholine, piperazine, or a substituted aniline) is added to the solution, often in the presence of a base like triethylamine or potassium carbonate.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, until the starting material is consumed (monitored by TLC).
-
The solvent is evaporated, and the residue is purified by column chromatography or recrystallization to afford the final 4-amino-thieno[3,2-d]pyrimidine derivative.[8][9]
Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. A series of dilutions are prepared in culture medium and added to the wells. A control group with DMSO alone is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.[3]
Data Presentation
The following tables summarize the antiproliferative activities of representative 4-amino-thieno[3,2-d]pyrimidine derivatives against various cancer cell lines.
Table 1: IC50 Values (µM) of Thieno[3,2-d]pyrimidine Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | SU-DHL-6 (Lymphoma) | WSU-DLCL-2 (Lymphoma) | K562 (Leukemia) | H1975 (Lung) | A549 (Lung) | PC-3 (Prostate) |
| Compound 11 | Strong Activity | Strong Activity | Strong Activity | - | - | - | - | - | - |
| Compound 12e | - | - | - | 0.55 | 0.95 | 1.68 | - | - | - |
| Compound B1 | - | - | - | - | - | - | 0.087 | >50 | - |
| Compound 9a | 9.80 | - | - | - | - | - | - | 11.30 | 14.69 |
| Doxorubicin | - | - | Potent Activity | - | - | - | - | - | - |
| Sorafenib | 2.67 | - | - | - | - | - | - | - | - |
Data extracted from multiple sources for illustrative purposes.[3][4][6][10][11] "-" indicates data not available.
Table 2: PI3K and mTOR Kinase Inhibitory Activity
| Compound | PI3Kα IC50 (µM) | mTOR IC50 (µM) | PI3Kβ (% Inhibition @ 10µM) | PI3Kγ (% Inhibition @ 10µM) |
| Compound 9a | 9.47 | >50 | - | - |
| Compound 15i | Good Selectivity over PI3Kα | Good Activity | - | - |
| Compound VIb | - | - | 72% | 84% |
| Compound IIIa | - | - | 62% | 70% |
Data extracted from multiple sources for illustrative purposes.[7][11][12] "-" indicates data not available.
Visualizations
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for compound synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of thieno[3,2-d]pyrimidine deriva-tives containing a piperazine unit as anticancer agents | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of 2,4-Dichlorothieno[3,2-d]pyrimidine at C2 and C4 Positions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 2,4-dichlorothieno[3,2-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The protocols focus on selective derivatization at the C2 and C4 positions, which is crucial for the development of novel therapeutic agents, particularly kinase inhibitors.
Introduction
The thieno[3,2-d]pyrimidine core is a bioisostere of purine and is a privileged scaffold in drug discovery, featuring in a variety of compounds with diverse biological activities.[1][2] In particular, derivatives of this scaffold have shown significant promise as inhibitors of various protein kinases, playing a role in oncology and immunology. The 2,4-dichloro-substituted analog serves as a versatile starting material, allowing for sequential and regioselective introduction of various functional groups at the C2 and C4 positions. The reactivity of the chlorine atoms is differential, with the C4 position being generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This inherent reactivity difference allows for a controlled, stepwise functionalization strategy.
General Reaction Pathway
The derivatization of this compound typically follows a sequential pathway where the more reactive C4-chloro group is displaced first, followed by substitution at the C2 position. This allows for the synthesis of a wide range of 2,4-disubstituted thieno[3,2-d]pyrimidines.
Caption: General workflow for the sequential derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
The starting material, this compound, can be synthesized from thieno[3,2-d]pyrimidine-2,4-diol.[3][4]
Procedure:
-
A mixture of thieno[3,2-d]pyrimidine-2,4-diol, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF) is prepared.
-
The mixture is heated and stirred at 120°C for 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is concentrated under reduced pressure to obtain a viscous oil.
-
The oil is then slowly added to ice water with stirring.
-
The resulting precipitate is collected by filtration, washed with ice-water, and dried to yield the brown solid of this compound.[3][4]
Protocol 2: Nucleophilic Aromatic Substitution at the C4 Position
The C4-chloro atom is more reactive and can be selectively displaced by various nucleophiles such as amines, alcohols, and thiols.
General Procedure for Amination at C4:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., tert-butanol, acetonitrile), add the desired amine (1.0-1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (1.3 eq).
-
Stir the reaction mixture at room temperature or heat to 50-60°C for several hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 4-amino-2-chlorothieno[3,2-d]pyrimidine derivative.
Protocol 3: Derivatization at the C2 Position
Following the substitution at C4, the less reactive C2-chloro group can be displaced using more forcing conditions or through palladium-catalyzed cross-coupling reactions.
3.1 Nucleophilic Substitution at C2:
-
The 4-substituted-2-chlorothieno[3,2-d]pyrimidine (1.0 eq) is dissolved in a suitable solvent (e.g., DMF).
-
The second nucleophile (e.g., an amine) (1.5-2.0 eq) and a base (e.g., K₂CO₃) are added.
-
The reaction mixture is heated at a higher temperature (e.g., 100-150°C) for an extended period, monitoring by TLC.
-
Work-up and purification are performed as described in Protocol 2.
3.2 Suzuki-Miyaura Cross-Coupling at C2:
-
In a reaction vessel, combine the 4-substituted-2-chlorothieno[3,2-d]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Add a solvent system, typically a mixture of toluene and ethanol.
-
Degas the mixture and heat under an inert atmosphere at reflux (around 110°C) for 2-12 hours, monitoring by TLC.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
3.3 Buchwald-Hartwig Amination at C2:
-
In a glovebox, a reaction flask is charged with a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOt-Bu).
-
The 4-substituted-2-chlorothieno[3,2-d]pyrimidine (1.0 eq) and the desired amine (1.1-1.5 eq) are added, followed by an anhydrous solvent (e.g., toluene).
-
The flask is sealed and heated in an oil bath (e.g., 100°C) under an inert atmosphere.
-
Reaction progress is monitored by TLC or LC-MS.
-
Work-up involves dilution with an organic solvent, washing with water and brine, drying, and concentration. Purification is achieved by column chromatography.
Quantitative Data
The following table summarizes the yields of various derivatization reactions at the C2 and C4 positions of the thieno[3,2-d]pyrimidine scaffold.
| Entry | C4-Substituent | C2-Substituent | Reaction Type at C2 | Yield (%) | Reference |
| 1 | 4-Methoxyphenylamino | 2-Chloro | SNAr | - | |
| 2 | Morpholino | 2-Chloro | SNAr | - | |
| 3 | 4-Methoxyphenylamino | 2-(3-Thienyl) | Suzuki | 83 | |
| 4 | N-Benzyl-N-methylamino | 2-Phenyl | Suzuki | - | [5] |
| 5 | Various secondary amines | 2-Aryl/heteroaryl | Suzuki | - | [5] |
| 6 | 4-Fluorophenylamino | 2-Amino | SNAr | - | |
| 7 | 3-Chlorophenylamino | 2-Amino | SNAr | - | |
| 8 | 4-Aminophenyl | 2-Chloro | Suzuki | - | |
| 9 | 3-Nitrophenyl | 2-Chloro | Suzuki | 79 | [6] |
| 10 | 2-Methoxyphenyl | 2-Chloro | Suzuki | 76 | [6] |
| 11 | 3-Methoxyphenyl | 2-Chloro | Suzuki | 72 | [6] |
| 12 | Naphthalen-2-yl | 2-Chloro | Suzuki | 87 | [6] |
| 13 | Furan-2-yl | 2-Chloro | Suzuki | 50 | [6] |
Biological Activity and Signaling Pathways
Derivatives of 2,4-disubstituted thieno[3,2-d]pyrimidines have been extensively investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit VEGFR-2 kinase activity.[7][8][9]
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[3,2-d]pyrimidine derivatives.
By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and subsequent activation of downstream signaling cascades, such as the PLCγ-PKC-MAPK and PI3K-Akt pathways. This ultimately leads to an anti-angiogenic effect by inhibiting endothelial cell proliferation, migration, and survival.
JAK-STAT Signaling Pathway Inhibition
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that regulates immune responses and cell growth. Aberrant JAK-STAT signaling is implicated in various cancers and autoimmune diseases. Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of JAK kinases, particularly JAK1 and JAK3.[1][10][11]
Caption: Inhibition of the JAK-STAT signaling pathway by thieno[3,2-d]pyrimidine derivatives.
These inhibitors typically target the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation and activation of STAT proteins. This blockade of STAT dimerization and nuclear translocation ultimately inhibits the transcription of target genes involved in cell proliferation and inflammation, making these compounds promising candidates for the treatment of hematological malignancies and inflammatory disorders. For instance, certain derivatives have been shown to prevent the JAK3-STAT3 signaling cascade.[1]
Conclusion
The this compound scaffold provides a versatile platform for the synthesis of a diverse library of compounds with significant therapeutic potential. The detailed protocols and understanding of the structure-activity relationships at the C2 and C4 positions are critical for the rational design of next-generation kinase inhibitors targeting pathways such as VEGFR-2 and JAK-STAT. The methodologies and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various kinase inhibitors utilizing the versatile scaffold, 2,4-Dichlorothieno[3,2-d]pyrimidine. This key intermediate is instrumental in developing targeted therapies for a range of diseases, including cancers and inflammatory disorders. The protocols outlined below are based on established research and are intended to guide researchers in the development of novel kinase inhibitors.
Introduction to this compound in Kinase Inhibitor Synthesis
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently employed in the design of kinase inhibitors due to its structural similarity to the purine core of ATP. The starting material, this compound, offers two reactive chlorine atoms that can be selectively substituted through nucleophilic aromatic substitution reactions. This allows for the systematic introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties of the resulting inhibitor. This document details the synthesis of inhibitors for three key kinase families: Phosphoinositide 3-kinases (PI3Ks), Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3), and Janus Kinases (JAKs).
I. Synthesis of Phosphoinositide 3-kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers, making PI3K an attractive target for therapeutic intervention. Several thieno[3,2-d]pyrimidine derivatives have been developed as potent PI3K inhibitors.
Signaling Pathway
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Experimental Protocols
Synthesis of 2,4-Disubstituted Thieno[3,2-d]pyrimidine PI3Kα Inhibitors
This protocol describes a general method for the synthesis of thieno[3,2-d]pyrimidine-based PI3Kα inhibitors.
Step 1: Synthesis of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add morpholine (1.1 eq) dropwise at 0 °C.
-
Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Step 2: Suzuki Coupling for Substitution at the C2 Position
-
To a mixture of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine (1.0 eq), a boronic acid or ester derivative (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq) in a solvent mixture of toluene and water, add a base like sodium carbonate or potassium carbonate (2.0 eq).
-
Degas the reaction mixture with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to reflux (80-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final PI3Kα inhibitor.
Data Presentation
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 7 | PI3Kα | 2.5 | [2] |
| 21 | PI3Kα | 3.8 | [2] |
| GDC-0941 | PI3Kα | 3 | [3] |
| BKM-120 | PI3Kα | 44.6 | [4] |
II. Synthesis of Dual FAK and FLT3 Inhibitors
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3) are implicated in cancer cell proliferation, migration, and survival. Dual inhibitors targeting both kinases can offer a synergistic therapeutic effect, particularly in cancers like acute myeloid leukemia (AML).
Signaling Pathways
Caption: FAK and FLT3 Signaling and Dual Inhibition.
Experimental Protocols
Synthesis of 2,7-Disubstituted Thieno[3,2-d]pyrimidine FAK/FLT3 Inhibitors [5][6]
Step 1: Nucleophilic Substitution at C4
-
Dissolve this compound (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add the desired amine (e.g., an aniline derivative) (1.1 eq) and a base such as potassium carbonate (2.0 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 4-substituted-2-chlorothieno[3,2-d]pyrimidine intermediate.
Step 2: Suzuki or Buchwald-Hartwig Coupling at C2
-
Follow a similar procedure as described for the PI3K inhibitors (Section I, Step 2) to introduce a substituent at the C2 position via a palladium-catalyzed cross-coupling reaction.
Data Presentation
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 26f | FAK | 28.2 | [5] |
| TAE-226 | FAK | 5.5 | [5] |
| Compound 26 | FAK | 2.6 | [7] |
| Compound 26 | FLT3 (WT) | 29.3 | [7] |
| Compound 26 | FLT3 (ITD) | 1.1 | [7] |
| Gilteritinib | FLT3 (ITD) | 0.29 | [8] |
III. Synthesis of Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its aberrant activation is linked to autoimmune diseases and cancers.[9][10] Thieno[3,2-d]pyrimidine-based compounds have been developed as potent and selective JAK inhibitors.
Signaling Pathway
Caption: JAK/STAT Signaling Pathway and Inhibition.
Experimental Protocols
Synthesis of Thieno[3,2-d]pyrimidine-based JAK3 Inhibitors [9][10]
Step 1: Synthesis of N-substituted-2-chlorothieno[3,2-d]pyrimidin-4-amine
-
To a solution of this compound (1.0 eq) in isopropanol, add the desired amine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the intermediate.
Step 2: Synthesis of the Final JAK3 Inhibitor
-
Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent like DMF.
-
Add the second amine (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction to 100-120 °C and stir for 12-24 hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 9a | JAK3 | 1.9 | [9][10] |
| 9g | JAK3 | 1.8 | [9][10] |
| Tofacitinib | JAK3 | 1.2 | [11] |
| Compound 46 | JAK1 | 22 | [12] |
| AZD4205 | JAK1 | 88 | [12] |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of potent and selective kinase inhibitors. The methodologies presented herein provide a foundation for researchers to develop novel therapeutics targeting key signaling pathways implicated in various diseases. Further optimization of these scaffolds can lead to the discovery of drug candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theraindx.com [theraindx.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2,4-Dichlorothieno[3,2-d]pyrimidine. This versatile scaffold is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors.
Introduction
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural analogy to purines. Derivatives of this heterocyclic system have been shown to be potent inhibitors of various kinases involved in cell signaling pathways crucial to cancer and inflammatory diseases. The 2,4-dichloro-substituted analog is a key starting material, allowing for sequential and regioselective functionalization through nucleophilic aromatic substitution. The chlorine atom at the C4-position is generally more susceptible to nucleophilic attack than the chlorine at the C2-position, enabling selective mono-substitution under controlled conditions. This selectivity is primarily due to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4-position.
Synthesis of the Starting Material: this compound
The starting material can be prepared from thieno[3,2-d]pyrimidine-2,4-diol.
Protocol 1: Chlorination of thieno[3,2-d]pyrimidine-2,4-diol [1]
A mixture of thieno[3,2-d]pyrimidine-2,4-diol (1.0 eq.), phosphorus oxychloride (POCl₃, ~17 eq.), and a catalytic amount of N,N-dimethylformamide (DMF) is heated and stirred at 120°C for 3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). After completion, the mixture is concentrated under reduced pressure to afford a viscous oil. The crude product is then carefully quenched with ice water with stirring. The resulting precipitate is filtered, washed with ice-water, and dried to obtain this compound as a solid.
Regioselective Nucleophilic Aromatic Substitution at the C4-Position
The enhanced reactivity of the C4-position allows for selective mono-substitution with a variety of nucleophiles, including amines, phenols, and thiols. The resulting 2-chloro-4-substituted-thieno[3,2-d]pyrimidines are valuable intermediates for further diversification at the C2-position.
Protocol 2: General Procedure for C4-Amination
This protocol is adapted from procedures for similar 2,4-dichlorothienopyrimidine systems.[2]
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as tert-butanol (t-BuOH) or N,N-dimethylformamide (DMF) at room temperature.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA, 1.3 eq.).
-
Add the desired primary or secondary amine (1.0 eq.) to the stirred solution.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2-chlorothieno[3,2-d]pyrimidine derivative.
Protocol 3: C4-Substitution with Phenols[1]
-
To a flask containing 1,4-dioxane (30 mL), add this compound (0.5 g, 2.4 mmol), the desired phenol (e.g., 3-nitrophenol, 0.5 g, 3.6 mmol), and cesium carbonate (Cs₂CO₃, 10 g, 30.6 mmol).
-
Heat the mixture to 60°C and stir for 3 hours, monitoring the reaction by TLC.
-
After completion, concentrate the mixture under reduced pressure to obtain a viscous oil.
-
Add dichloromethane (DCM) to the residue with stirring.
-
Filter the mixture to isolate the solid product.
-
Dry the solid to obtain the 2-chloro-4-phenoxythieno[3,2-d]pyrimidine derivative. In the case of 3-nitrophenol, the yield was reported to be 80%.
Protocol 4: General Procedure for C4-Substitution with Alcohols and Thiols
The following protocols are based on the reactions with a similar scaffold, N-(tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine, and can be adapted.[3]
With Alcohols:
-
Under an argon atmosphere, dissolve sodium (2.5 eq.) in the desired alcohol (10 mL/mmol) at 0°C.
-
Slowly add the this compound (1.0 eq.).
-
Stir the reaction mixture at 60°C under argon. Reaction times can range from 6 to 22 hours.
-
After completion, evaporate the solvent to dryness.
-
Add water (50 mL) and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from acetonitrile (ACN) to obtain the pure 4-alkoxy-2-chlorothieno[3,2-d]pyrimidine.
With Thiols:
-
Dissolve the desired thiophenol (1.0 eq.) and potassium carbonate (K₂CO₃, 1.1 eq.) in DMF.
-
Stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.0 eq.) and stir the reaction at 30°C for approximately 1.5 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under vacuum.
-
Purify the product by column chromatography.
Quantitative Data
The following table summarizes the yields for the nucleophilic aromatic substitution at the C4-position of N-(tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine with various nucleophiles. While the starting material contains a 2-amino substituent, these yields provide a good indication of the relative reactivity of different nucleophiles at the C4-position of the thieno[3,2-d]pyrimidine core.[3]
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Methanol | NaOMe, MeOH, 60°C, 22h | 4-methoxy derivative | 88 |
| Ethanol | NaOEt, EtOH, 60°C, 6h | 4-ethoxy derivative | 86 |
| Phenol | K₂CO₃, DMF, 130°C, 3h | 4-phenoxy derivative | 86 |
| 4-methoxyphenol | K₂CO₃, DMF, 130°C, 3h | 4-(4-methoxyphenoxy) derivative | 89 |
| Thiophenol | K₂CO₃, DMF, 30°C, 1.5h | 4-(phenylthio) derivative | 85 |
| Ammonia | NH₃ (7N in MeOH), EtOH, 100°C, 18h | 4-amino derivative | 77 |
| n-propylamine | Et₃N, EtOH, reflux, 18h | 4-(propylamino) derivative | 72 |
| Cyclopropylamine | Et₃N, EtOH, reflux, 18h | 4-(cyclopropylamino) derivative | 66 |
Experimental Workflow and Signaling Pathways
The synthesis and application of 2,4-disubstituted thieno[3,2-d]pyrimidines often follow a structured workflow, from the initial substitution to biological evaluation.
Caption: General workflow from starting material to a potential drug candidate.
Thieno[3,2-d]pyrimidine derivatives are known to inhibit several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Caption: Inhibition of the JAK/STAT signaling pathway.
References
Application Notes: 2,4-Dichlorothieno[3,2-d]pyrimidine in Organic Electronics
Introduction
2,4-Dichlorothieno[3,2-d]pyrimidine is a versatile heterocyclic building block poised for significant applications in the field of organic electronics. Its thieno[3,2-d]pyrimidine core provides a rigid and planar scaffold, which is advantageous for creating highly ordered thin films essential for efficient charge transport. The two reactive chlorine atoms at the 2 and 4 positions serve as key functionalization points, allowing for the facile introduction of various aromatic and heteroaromatic moieties through cross-coupling reactions. This adaptability enables the fine-tuning of the electronic and photophysical properties of the resulting materials, making them suitable for a range of organic electronic devices, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).
The strategic derivatization of the this compound core allows for the synthesis of a diverse library of organic semiconductors. By carefully selecting the appended functional groups, researchers can modulate the frontier molecular orbital energy levels (HOMO and LUMO), the bandgap, and the intermolecular packing of the resulting materials. This control is critical for optimizing device performance, such as charge carrier mobility in OFETs, emission color and efficiency in OLEDs, and power conversion efficiency in OPVs. A related compound, 2,4-Dichloro[1]benzothieno[3,2-d]pyrimidine, is a known cornerstone for the synthesis of advanced materials for OLEDs, highlighting the potential of the thieno[3,2-d]pyrimidine scaffold in this domain.[1]
Key Applications and Material Design
The versatility of this compound as a building block stems from its ability to undergo sequential and selective cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the creation of both symmetric and asymmetric molecules with tailored properties.
-
For Organic Field-Effect Transistors (OFETs): By introducing electron-rich aromatic units, such as thiophene, bithiophene, or dithienothiophene, p-type semiconductor materials can be synthesized. The resulting materials often exhibit good solution processability and can form crystalline thin films with high charge carrier mobilities.
-
For Organic Light-Emitting Diodes (OLEDs): Functionalization with appropriate chromophores can lead to the development of novel emitting materials. Furthermore, by attaching electron-donating and electron-accepting groups, both host and charge-transport materials with suitable energy levels can be designed to improve device efficiency and stability.
-
For Organic Photovoltaics (OPVs): The thieno[3,2-d]pyrimidine core can act as an electron-accepting unit in donor-acceptor (D-A) type polymers or small molecules for use in the active layer of OPVs. The tunable electronic properties allow for the optimization of the material's absorption spectrum to better match the solar spectrum.
Quantitative Data Summary
The following table summarizes the typical performance of organic field-effect transistors fabricated using materials derived from thieno[3,2-d]pyrimidine and related dithienothiophene structures. The data is representative of the potential performance achievable with semiconductors synthesized from the this compound building block.
| Material Class | Device Architecture | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio |
| Dithieno[3,2-b:2′,3′-d]thiophene Derivatives | Top-Contact/Bottom-Gate | 0.01 - 0.1 | - | > 10⁷ |
| Thieno[3,2-c]pyridine-4,6-dione derived bisisoindigo | Top-Gate/Bottom-Contact | 0.011 | 0.015 | > 10⁶ |
| Donor-Acceptor Conjugated Polymer | Top-Gate/Bottom-Contact | 0.16 | - | > 10⁶ |
Experimental Protocols
Protocol 1: Synthesis of a 2,4-Disubstituted Thieno[3,2-d]pyrimidine Derivative for OFETs via Suzuki Coupling
This protocol describes a representative synthesis of a p-type organic semiconductor for OFET applications starting from this compound and a thiophene-based boronic acid derivative.
Materials:
-
This compound
-
5-Alkyl-2-thienylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol) and 5-alkyl-2-thienylboronic acid (2.2 mmol) in a mixture of toluene (20 mL) and ethanol (5 mL).
-
Degassing: Degas the solution by bubbling with argon or nitrogen for 20 minutes to remove any dissolved oxygen.
-
Addition of Catalyst and Base: To the degassed solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and an aqueous solution of potassium carbonate (2 M, 5 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/dichloromethane gradient).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication and Characterization of a Top-Contact, Bottom-Gate OFET
This protocol outlines the fabrication of a solution-processed OFET using the synthesized organic semiconductor.
Materials:
-
Synthesized 2,4-bis(5-alkyl-2-thienyl)thieno[3,2-d]pyrimidine
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (as the gate dielectric)
-
Chlorobenzene (or other suitable organic solvent)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (for source and drain electrodes)
-
Spin coater
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonication in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer by vapor deposition or solution immersion to improve the semiconductor film quality.
-
Semiconductor Deposition: Prepare a solution of the synthesized organic semiconductor in chlorobenzene (e.g., 5 mg/mL). Deposit a thin film of the semiconductor onto the OTS-treated substrate by spin-coating.
-
Annealing: Anneal the semiconductor film at an optimized temperature (e.g., 100-150 °C) to improve crystallinity and film morphology.
-
Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) on top of the semiconductor layer through a shadow mask using a thermal evaporator.
-
Device Characterization: Measure the electrical characteristics of the OFET device, including the output and transfer curves, using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air. From these measurements, extract key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage.
Visualizations
Caption: Synthetic workflow for an organic semiconductor.
Caption: OFET fabrication process.
References
Application Notes and Protocols for the Synthesis of Thieno[3,2-d]pyrimidine-Based Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as potential agrochemicals. The thieno[3,2-d]pyrimidine scaffold, being a bioisostere of purines, has been a subject of significant interest in medicinal chemistry and is an emerging scaffold in the field of agrochemicals, particularly as fungicides.
Introduction
The thieno[3,2-d]pyrimidine core is a versatile heterocyclic system that has been explored for a wide range of biological activities. Its structural similarity to endogenous purine molecules allows it to interact with various biological targets. While much of the research has focused on therapeutic applications such as anticancer and anti-inflammatory agents, recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives as effective agrochemicals. This document outlines the synthesis of several thieno[3,2-d]pyrimidine-based compounds and provides protocols for evaluating their fungicidal activity.
Data Presentation
Table 1: Synthesis and Fungicidal Activity of Thieno[3,2-d]pyrimidinone Derivatives
| Compound ID | R | R' | Yield (%) | m.p. (°C) | Fungicidal Activity (% Inhibition @ 50 mg/L) vs. Dothiorella gregaria |
| 1a | H | CH₃ | 91 | - | 91 |
| 1b | H | C₂H₅ | 88 | - | 85 |
| 1c | H | n-C₃H₇ | 92 | - | 89 |
| 1d | Br | CH₃ | 85 | - | 78 |
| 1e | Br | C₂H₅ | 82 | - | 75 |
Data synthesized from available literature.
Table 2: Anticancer Activity of Substituted Thieno[3,2-d]pyrimidines
| Compound ID | Ar | R | IC₅₀ (µM) vs. Ramos Cells |
| 2a | C₆H₅ | H | 0.6 |
| 2b | 2-methylphenyl | H | 3.9 |
| 2c | 4-methylphenyl | H | 2.7 |
| 2d | C₆H₅ | CH₃ | 1.5 |
Note: While not agrochemical data, this demonstrates the biological activity of the scaffold. Data is illustrative and compiled from relevant studies.[1]
Experimental Protocols
General Synthesis of Thieno[3,2-d]pyrimidin-4-ones
A common and efficient method for the synthesis of the thieno[3,2-d]pyrimidine core involves the cyclization of 3-aminothiophene-2-carboxylate derivatives.
Protocol 1: Synthesis of 3-Amino-5-arylthiophene-2-carboxamide
-
To a solution of the appropriate 3-chloro-3-arylprop-2-enenitrile (1.0 eq) and dry potassium carbonate (1.2 eq) in dry NMP, add methyl thioglycolate (1.2 eq) dropwise under a nitrogen atmosphere.
-
Heat the reaction mixture at 60°C overnight.
-
After cooling, pour the reaction mixture into ice water and stir.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic layers with water, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the methyl 3-amino-5-arylthiophene-2-carboxylate.
-
Convert the carboxylate to the corresponding carboxamide by treatment with a saturated solution of ammonia in methanol.
Protocol 2: Cyclization to form Thieno[3,2-d]pyrimidin-4-one
-
Condense the 3-amino-5-arylthiophene-2-carboxamide (1.0 eq) with formic acid under microwave irradiation to afford the corresponding thieno[3,2-d]pyrimidin-4-one.
-
Alternatively, the 3-aminothiophene-2-carboxylate can be reacted with urea at high temperatures (180-200°C) to yield the thieno[3,2-d]pyrimidine-2,4-dione.
Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines
Protocol 3: Chlorination and Nucleophilic Substitution
-
Treat the thieno[3,2-d]pyrimidin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloro-thieno[3,2-d]pyrimidine intermediate.
-
Perform a nucleophilic aromatic substitution by reacting the 4-chloro intermediate with various nucleophiles (e.g., amines, alkoxides) to introduce diversity at the 4-position. For example, reaction with sodium methoxide in methanol/DMF affords the 4-methoxy derivative.
Protocol 4: In Vitro Fungicidal Activity Assay
This protocol describes a general method for evaluating the fungicidal activity of synthesized compounds against various plant pathogenic fungi.
-
Preparation of Fungal Cultures: Culture the desired fungal species (e.g., Dothiorella gregaria, Colletotrichum gossypii) on potato dextrose agar (PDA) plates at 25-28°C for 5-7 days.
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO or acetone) to prepare stock solutions (e.g., 10 mg/mL). Prepare serial dilutions to obtain the desired test concentrations (e.g., 50 mg/L).
-
Poisoned Food Technique:
-
Add the appropriate volume of the test compound solution to molten PDA to achieve the final desired concentration.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of the amended and control (solvent only) PDA plates.
-
-
Incubation and Data Collection:
-
Incubate the plates at 25-28°C.
-
Measure the radial growth of the fungal colony at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the percentage of inhibition of mycelial growth using the following formula: % Inhibition = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control group. T = Average diameter of the fungal colony in the treatment group.
-
-
Positive Control: Use a commercial fungicide as a positive control for comparison.
Visualizations
Synthetic Pathway for Thieno[3,2-d]pyrimidin-4-ones
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a common issue.[1] Several factors can contribute to this problem:
-
Incomplete Reaction: The chlorination of the thieno[3,2-d]pyrimidine-2,4-diol precursor may not have gone to completion.
-
Sub-optimal Reagents: The quality of phosphorus oxychloride (POCl₃) and any tertiary amine base used is crucial.
-
Work-up and Extraction Losses: The product may be lost during the aqueous work-up and extraction steps.
Q2: I am observing significant impurity formation in my final product. How can I minimize side reactions?
A2: Impurity formation often arises from side reactions or incomplete reactions.
-
Hydrolysis of the Product: The dichloro-product is susceptible to hydrolysis back to the mono-chloro or diol starting material, especially during work-up.
-
Incomplete Chlorination: The presence of mono-chlorinated intermediates is a common impurity.
-
Tar Formation: At high temperatures, polymerization or decomposition can lead to tar-like impurities.
-
Solution: Maintain careful temperature control throughout the reaction. Avoid excessive heating.
-
Q3: The purification of this compound is proving difficult. What are the recommended purification methods?
A3: Effective purification is key to obtaining a high-purity final product.[1]
-
Recrystallization: This is a highly effective method for purifying the crude product.
-
Solution: A mixed solvent system of ethanol and chloroform has been reported to yield high purity (up to 99.5%) product.[1] Experiment with different solvent systems to find the optimal conditions for your specific impurity profile.
-
-
Column Chromatography: While less common for large-scale purification, silica gel chromatography can be used for smaller scales or to remove stubborn impurities.
-
Solution: Use a non-polar eluent system, such as a mixture of hexane and ethyl acetate, and carefully monitor the fractions by TLC.
-
-
Washing: Thorough washing of the crude solid can remove many impurities.
Data Presentation
The following table summarizes reaction conditions and reported yields for the synthesis of this compound from different starting materials.
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| Thieno[3,2-d]pyrimidine-2,4-dione | POCl₃, N,N-diisopropylethylamine | Reflux, 2 hours | Quantitative | [3][4] |
| Thieno[3,2-d]pyrimidine-2,4-diol | POCl₃, DMF | 120°C, 3 hours | 75.7% | [1][2] |
| 3-Amino-2-methoxycarbonylthiophene | Two-step process | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis from Thieno[3,2-d]pyrimidine-2,4-dione [3][4]
-
Suspend thieno[3,2-d]pyrimidine-2,4-dione (1 equivalent) in phosphorus oxychloride (POCl₃, ~8 mL per gram of starting material).
-
Add N,N-diisopropylethylamine (DIPEA, ~2.5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the excess POCl₃ and DIPEA by distillation under reduced pressure.
-
Dissolve the resulting brown solid in chloroform and partition with water.
-
Adjust the aqueous phase to be alkaline by adding a 5 M NaOH solution.
-
Extract the aqueous phase twice with chloroform.
-
Combine the organic phases, wash sequentially with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase to afford this compound as a light brown solid.
Protocol 2: Synthesis from Thieno[3,2-d]pyrimidine-2,4-diol [1][2]
-
Combine thieno[3,2-d]pyrimidine-2,4-diol (1 equivalent), POCl₃ (~16 mL per gram of starting material), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to 120°C and stir for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the mixture under reduced pressure to obtain a viscous oil.
-
Slowly add the oil to ice water with stirring.
-
Filter the resulting precipitate.
-
Wash the filter cake with ice-water.
-
Dry the solid to obtain this compound as a brown solid.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the general synthesis pathway.
Caption: Troubleshooting workflow for improving synthesis yield and purity.
References
Technical Support Center: Synthesis of Substituted Thieno[3,2-d]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of substituted thieno[3,2-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the thieno[3,2-d]pyrimidine core?
A1: The most prevalent starting materials are substituted 3-aminothiophene-2-carboxylates or 3-aminothiophene-2-carbonitriles. These are typically synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene compound (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[1][2][3][4]
Q2: What are the key synthetic steps to build the thieno[3,2-d]pyrimidine scaffold from a 3-aminothiophene-2-carboxylate?
A2: The typical synthetic sequence involves two main steps:
-
Cyclization: The 3-aminothiophene-2-carboxylate is cyclized with a one-carbon source, such as formamide or formic acid, to form the thieno[3,2-d]pyrimidin-4(3H)-one core.
-
Functionalization: The 4-oxo group is often converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This chloro-intermediate is a versatile precursor for introducing various substituents at the 4-position via nucleophilic substitution reactions.
Q3: What types of substituents can be introduced at the 4-position of the thieno[3,2-d]pyrimidine ring?
A3: The 4-chloro substituent is an excellent leaving group, allowing for a wide range of nucleophilic substitution reactions. This enables the introduction of various functional groups, including but not limited to:
-
Alkoxy and aryloxy groups (O-alkylation/arylation)
-
Thioether groups (S-alkylation/arylation)
-
Amino and substituted amino groups (N-alkylation/arylation)
-
Hydrazinyl groups
Additionally, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, can be employed to introduce aryl, heteroaryl, and alkynyl groups.
Q4: Are there alternative methods for constructing the pyrimidine ring?
A4: Yes, besides formamide and formic acid, other reagents can be used for the cyclization of 3-aminothiophene precursors. These include urea, isocyanates, and isothiocyanates, which can lead to the formation of 2,4-disubstituted thieno[3,2-d]pyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted thieno[3,2-d]pyrimidines.
Problem 1: Low Yield in the Gewald Reaction (Synthesis of 3-Aminothiophene Precursor)
| Potential Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice of base is critical. For less reactive ketones, consider screening bases like piperidine, morpholine, or triethylamine. - Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[3] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur. - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. However, be cautious as excessive heat may promote side reactions.[3] |
| Steric Hindrance | - Modified Protocols: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step. - Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, particularly for challenging substrates.[3] |
| Side Product Formation (e.g., Dimerization) | - The α,β-unsaturated nitrile intermediate can sometimes undergo dimerization. Optimizing reaction conditions, such as temperature and reaction time, can help minimize this side reaction. |
Problem 2: Incomplete Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature or Time | - Formamide Cyclization: This reaction often requires high temperatures (reflux). Ensure the reaction is heated sufficiently and for an adequate duration. Monitor the reaction progress by TLC. |
| Decomposition of Starting Material or Product | - Formic Acid Cyclization: While effective, prolonged heating in formic acid can lead to decomposition. Monitor the reaction closely and avoid excessive heating. |
| Hydrolysis of the Ester Group | - If starting with a 3-aminothiophene-2-carboxylate, hydrolysis of the ester to the corresponding carboxylic acid can occur under certain conditions, which may not cyclize as efficiently. Ensure anhydrous conditions if necessary. |
Problem 3: Low Yield or Impurities in the Chlorination Step (using POCl₃)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Excess POCl₃: Using a sufficient excess of POCl₃ is often necessary to drive the reaction to completion. - Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time. Monitor by TLC until the starting material is consumed. |
| Hydrolysis of the 4-Chloro Product | - The 4-chloro-thieno[3,2-d]pyrimidine product is sensitive to moisture and can hydrolyze back to the starting thieno[3,2-d]pyrimidin-4(3H)-one during workup. It is crucial to perform the workup under anhydrous or near-anhydrous conditions until the excess POCl₃ is removed. Quenching the reaction mixture on ice should be done carefully. |
| Formation of Phosphorous Amide Byproducts | - The use of additives like N,N-dimethylaniline can sometimes lead to the formation of colored byproducts. Careful purification by column chromatography or recrystallization is necessary. |
| Regioisomeric Chlorination | - While less common for the 4-position, depending on the substituents on the thiophene ring, chlorination at other positions might be possible. Characterize the product carefully to confirm the regioselectivity. |
Problem 4: Difficulties in Nucleophilic Substitution at the 4-Position
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of the Nucleophile | - Base and Solvent: For less reactive nucleophiles, a stronger base (e.g., NaH) and a polar aprotic solvent (e.g., DMF, DMSO) may be required. - Temperature: Heating the reaction mixture is often necessary to facilitate the substitution. |
| Steric Hindrance | - If either the nucleophile or the substituent at the 5- or 6-position of the thieno[3,2-d]pyrimidine is bulky, the reaction rate may be significantly reduced. Longer reaction times or higher temperatures may be necessary. |
| Side Reactions of the Nucleophile | - If the nucleophile has multiple reactive sites, a mixture of products may be obtained. Consider using a protecting group strategy if necessary. |
Data on Reaction Yields
The following table summarizes representative yields for the key steps in the synthesis of substituted thieno[3,2-d]pyrimidines, as reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| Gewald Reaction | Ketone, Ethyl Cyanoacetate, Sulfur | 3-Aminothiophene-2-carboxylate | 70-85 |
| Cyclization | 3-Aminothiophene-2-carboxylate | Thieno[3,2-d]pyrimidin-4(3H)-one | 60-90 |
| Chlorination | Thieno[3,2-d]pyrimidin-4(3H)-one | 4-Chloro-thieno[3,2-d]pyrimidine | 75-95 |
| Nucleophilic Substitution | 4-Chloro-thieno[3,2-d]pyrimidine | 4-Substituted-thieno[3,2-d]pyrimidine | 50-90 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (A Gewald Reaction Example)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Addition of Base: To this suspension, add morpholine (1.0 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.
Protocol 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one from 3-Aminothiophene-2-carboxylate
-
Reaction Setup: In a round-bottom flask, add the 3-aminothiophene-2-carboxylate (1.0 eq) and an excess of formamide.
-
Reaction: Heat the mixture to reflux (typically 180-200 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 3: Synthesis of 4-Chloro-thieno[3,2-d]pyrimidine
-
Reaction Setup: To a round-bottom flask, add the thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) and an excess of phosphorus oxychloride (POCl₃, at least 5 eq). A catalytic amount of N,N-dimethylaniline can be added.
-
Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the residue onto crushed ice with stirring.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of substituted thieno[3,2-d]pyrimidines.
Troubleshooting Logic for Low Yield in Gewald Reaction
Caption: Troubleshooting logic for addressing low yields in the Gewald reaction.
References
Technical Support Center: Purification of 2,4-Dichlorothieno[3,2-d]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Dichlorothieno[3,2-d]pyrimidine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: Low or No Recovery After Recrystallization
-
Question: I performed a recrystallization of my crude this compound derivative, but I obtained a very low yield, or no crystals formed at all. What could be the cause, and how can I resolve it?
-
Answer: Low recovery in recrystallization is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at room temperature, it will not crystallize out upon cooling. Conversely, if it is not soluble enough at the solvent's boiling point, you may have used an excessive amount of solvent, leading to low recovery.
-
Solution Not Saturated: You may not have used the minimum amount of hot solvent required to dissolve your compound, resulting in a solution that is not saturated and from which the compound will not readily crystallize.
-
Cooling Rate Too Fast: Rapid cooling can lead to the formation of an oil or very fine, impure crystals that are difficult to filter.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize in the filter funnel.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) to find the optimal one.
-
Re-concentration: If too much solvent was used, carefully evaporate some of it to achieve a saturated solution. You should see cloudiness or crystal formation upon cooling a small sample.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals.
-
Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a single, pure crystal of the desired compound to the cooled solution to induce crystallization.
-
Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask with hot solvent vapor.
-
Issue 2: Impure Product After Column Chromatography
-
Question: I ran a silica gel column to purify my this compound derivative, but the fractions are still impure. What went wrong?
-
Answer: Impurity after column chromatography can be due to several factors related to column packing, solvent selection, and the compound's stability.
-
Poor Separation on TLC: The solvent system you chose may not provide adequate separation between your product and the impurities. An ideal Rf value for the target compound on a TLC plate is around 0.25-0.35 for good separation on a column.
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands that overlap, resulting in poor separation.
-
Improper Column Packing: Cracks, bubbles, or an uneven silica gel bed can cause channeling, where the sample and solvent flow unevenly through the column, leading to inefficient separation.
-
Compound Degradation: this compound derivatives can be sensitive to the acidic nature of silica gel, potentially leading to decomposition during chromatography.
Troubleshooting Steps:
-
TLC Optimization: Systematically test different solvent systems (e.g., varying ratios of hexane/ethyl acetate, or trying dichloromethane/methanol for more polar compounds) to achieve good separation of your target compound from all impurities on a TLC plate.
-
Reduce Load: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased.
-
Proper Packing Technique: Pack the column using a slurry method to ensure a homogenous and stable bed. Ensure the top of the silica bed is flat and protected with a layer of sand.
-
Check Compound Stability: Run a 2D TLC to check for stability on silica gel. Spot the compound in one corner of a square TLC plate, run it, dry the plate, turn it 90 degrees, and run it again in the same solvent. If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.
-
Deactivate Silica Gel: If your compound is acid-sensitive, you can use silica gel that has been treated with a base, such as triethylamine (typically 1% in the eluent), or switch to a different stationary phase like alumina (neutral or basic).
-
Issue 3: Product Appears as an Oil Instead of a Solid
-
Question: After removing the solvent from my purified fractions, my this compound derivative is an oil, but it should be a solid. How can I induce it to solidify?
-
Answer: "Oiling out" can occur if the compound has a low melting point or if residual solvents or impurities are present.
-
Residual Solvent: Even small amounts of solvent can prevent a compound from solidifying.
-
Presence of Impurities: Impurities can act as a colligative property, lowering the melting point of your compound and causing it to remain an oil at room temperature.
-
Low Melting Point: Some derivatives may naturally have a low melting point and exist as oils or amorphous solids at room temperature.
Troubleshooting Steps:
-
High Vacuum Drying: Place the oil under a high vacuum for an extended period to remove all traces of solvent. Gentle heating may be applied if the compound is thermally stable.
-
Trituration: Add a small amount of a solvent in which your compound is insoluble (e.g., hexane or pentane). The impurities may dissolve in the solvent, leaving your purified product to solidify. The solid can then be collected by filtration.
-
Scratching: Use a glass rod to scratch the inside of the flask containing the oil. This can create nucleation sites and induce crystallization.
-
Re-purification: If the oil is due to impurities, a second purification step, such as another column or a recrystallization, may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound derivatives?
A1: For routine purification to good purity (>95%), recrystallization is often the most efficient and scalable method, especially if a suitable solvent is found.[1] A mixture of ethanol and chloroform has been reported to yield purities up to 99.5%.[2] For more challenging separations or to achieve very high purity (>99%), silica gel column chromatography is recommended. Preparative HPLC is typically reserved for difficult separations or when very small quantities of highly pure material are required for sensitive applications.
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for your target compound on a silica gel TLC plate. A common starting point for compounds of moderate polarity, like this compound, is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1) until the desired Rf is achieved.
Q3: Can this compound derivatives decompose during purification?
A3: Yes, there is a potential for decomposition, particularly during column chromatography on silica gel, which is acidic. The dichloro-substituted pyrimidine ring is susceptible to hydrolysis, especially if water is present in the solvents. It is recommended to use dry solvents and to check the stability of your compound on silica gel using a 2D TLC if you suspect degradation. Storing the purified compound in a cool, dry, and dark place is also advisable to prevent degradation.[3]
Q4: My compound is a white to off-white solid. After purification, it has a brownish color. What could be the cause?
A4: A brownish color can indicate the presence of baseline impurities that were not removed during chromatography or slight decomposition of the product. Running a short plug of silica gel, eluting with a moderately polar solvent, can sometimes remove these colored impurities. If decomposition is suspected, re-purification under milder conditions (e.g., using deactivated silica or a different purification technique) may be necessary.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Derivatives
| Technique | Typical Purity | Typical Recovery | Throughput | Key Advantage | Key Disadvantage |
| Recrystallization | >95% | 60-90% | High | Scalable, cost-effective | Requires suitable solvent, may not remove closely related impurities |
| Column Chromatography | >98% | 50-85% | Medium | Good for complex mixtures | Labor-intensive, potential for compound degradation |
| Preparative HPLC | >99.5% | 40-70% | Low | Highest purity, good for difficult separations | Expensive, low throughput |
Table 2: Recommended Solvents for Purification Techniques
| Technique | Solvent System | Rationale/Comments |
| Recrystallization | Ethanol | Good solubility when hot, poor when cold for many derivatives.[1] |
| Ethanol/Chloroform | A reported system for achieving very high purity (up to 99.5%).[2] | |
| Ethanol/Water | Can be effective for inducing crystallization. | |
| Column Chromatography | Hexane/Ethyl Acetate | A versatile system with tunable polarity. Start with low ethyl acetate concentration and increase as needed. |
| (Silica Gel) | Dichloromethane/Methanol | For more polar derivatives that do not move in hexane/ethyl acetate. |
| Preparative HPLC | Acetonitrile/Water | Common mobile phase for reverse-phase (C18) columns. |
| (Reverse Phase) | Methanol/Water | An alternative to acetonitrile, can offer different selectivity. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent (e.g., ethanol) to the crude this compound derivative to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Solvent System Selection: Determine the optimal mobile phase (eluent) by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate). The target Rf value for the product should be between 0.25 and 0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a vertical glass column and allow the silica to settle, ensuring a flat and even bed. Add a layer of sand to the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 3: Preparative HPLC
-
Method Development: Develop a separation method on an analytical HPLC system first to determine the appropriate column (e.g., C18) and mobile phase conditions (e.g., a gradient of acetonitrile in water).
-
Sample Preparation: Dissolve the sample in a suitable solvent that is compatible with the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system. The system will automatically collect fractions based on the detector signal (e.g., UV absorbance).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Combine and Lyophilize/Evaporate: Combine the pure fractions and remove the solvents, typically by lyophilization for aqueous mobile phases or evaporation for organic mobile phases.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for impure fractions in column chromatography.
References
Technical Support Center: Optimizing Suzuki Coupling for Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving dichloropyrimidines.
Troubleshooting Guide
Low or No Yield
Question: I am observing low or no yield in my Suzuki coupling reaction with a dichloropyrimidine. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion in Suzuki-Miyaura reactions with chloro-heteroarenes like dichloropyrimidines is a common issue. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Quality: Verify the integrity of all starting materials. While dichloropyrimidines are generally stable, reagents such as boronic acids, bases, and particularly palladium catalysts can degrade over time.[1] Use a fresh batch of catalyst if possible.
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the palladium catalyst, leading to lower yields.[1][2] Thoroughly degas all solvents and reagents before use.[2][3]
-
Reaction Setup: Double-check the reaction setup, including accurate temperature control.
Optimization Strategies:
-
Catalyst and Ligand:
-
For challenging substrates, consider more active palladium pre-catalysts or specialized phosphine ligands. While Pd(PPh₃)₄ is commonly used, catalyst systems with bulky, electron-rich phosphine ligands can promote the oxidative addition step, which is often rate-limiting for aryl chlorides.[1]
-
Increase the catalyst loading, for example, from 2 mol% to 5 mol%.[2]
-
-
Base:
-
The choice of base is critical for facilitating the transmetalation step. Ensure the base is strong enough. Commonly effective bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2] The strength of the base can influence the reaction outcome, and an empirical screen may be necessary.
-
-
Solvent:
-
Temperature:
-
Dichloropyrimidines are less reactive than their dibromo- or diiodo- counterparts and may require higher reaction temperatures.[2] If the reaction is sluggish, consider gradually increasing the temperature in 10-20°C increments.
-
Microwave irradiation can be a highly effective method for reducing reaction times and improving yields, often with lower catalyst loading.[4][5]
-
Troubleshooting Workflow for Low Yield
Caption: A general troubleshooting workflow for low-yield reactions.
Poor Regioselectivity
Question: My Suzuki coupling with a 2,4-dichloropyrimidine is not selective. How can I control the regioselectivity?
Answer: In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more reactive towards oxidative addition by the palladium catalyst, leading to a preference for C4-arylation.[5] However, achieving high regioselectivity can be challenging.
-
Favoring C4-Substitution:
-
Most standard Suzuki coupling conditions will favor substitution at the C4 position.[4][6]
-
To achieve mono-arylation at C4, it is crucial to control the stoichiometry. Use 1.0-1.2 equivalents of the boronic acid.
-
Lowering the reaction temperature can sometimes improve selectivity for the mono-arylated product, though this may require longer reaction times.[2]
-
-
Achieving C2-Substitution:
-
Achieving selectivity for the C2 position is less common and often requires specific, non-conventional conditions.[6]
-
The choice of ligand can play a significant role in altering the innate selectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selectivity in dichloropyridines, and similar ligand effects could potentially be explored for dichloropyrimidines.[7]
-
Side Reactions
Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
-
Homocoupling of Boronic Acid: This results in a biaryl byproduct. It can be minimized by ensuring a thoroughly deoxygenated reaction mixture and by using the correct stoichiometry of reagents.
-
Protodeboronation: This is the hydrolysis of the boronic acid, which terminates the catalytic cycle for that molecule.[2] This can be more prevalent with electron-withdrawing groups on the boronic acid and at higher pH levels.[8] Careful control of the base and reaction conditions is necessary.
-
Dehalogenation: The replacement of a chlorine atom with hydrogen can occur. This is often promoted by elevated temperatures and certain solvent/base combinations.
-
Di-substitution: If mono-substitution is desired, the formation of the di-substituted product can be a significant issue. To minimize this:
-
Use a slight excess of the dichloropyrimidine or an equimolar amount of the boronic acid.
-
Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-substituted product is maximized.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is most suitable for Suzuki coupling with dichloropyrimidines?
A1: The choice of catalyst is critical. For many standard transformations, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a reliable and commonly used catalyst.[3][4][5] For more challenging couplings, particularly with sterically hindered substrates or where higher activity is needed, catalyst systems involving a palladium(II) source like Pd(OAc)₂ or pre-catalysts such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in combination with specialized phosphine ligands can offer advantages.[4]
Q2: How do electron-donating or electron-withdrawing groups on the boronic acid affect the reaction?
A2: The electronic nature of the boronic acid can significantly impact the reaction outcome.
-
Electron-rich boronic acids generally lead to good to excellent yields.[8]
-
Electron-withdrawing groups on the boronic acid can slow down the transmetalation step and may lead to lower yields.[8] These boronic acids can also be more susceptible to protodeboronation.[8]
Q3: Can I perform a one-pot double Suzuki coupling on a dichloropyrimidine?
A3: Yes, effective one-pot, regioselective double Suzuki couplings of 2,4-dichloropyrimidine have been developed.[3] This method allows for the quick and efficient synthesis of diarylated pyrimidines. A typical procedure involves a sequential addition of the two different boronic acids, with an adjustment of the reaction temperature for the second coupling.[3]
Q4: What is the effect of different solvents and bases on the reaction?
A4: The choice of solvent and base is critical and often interdependent.
-
Solvents: A mixture of an organic solvent and water is frequently used. For example, 1,4-dioxane/H₂O (2:1) has been shown to be an optimal solvent mixture in some cases.[4] The presence of water can be beneficial by increasing the concentration of hydrophilic boronate species.[4] Alcoholic solvents like ethanol can also be very effective, sometimes allowing for lower reaction temperatures.[3]
-
Bases: Inorganic bases such as K₂CO₃ and K₃PO₄ are most commonly employed. The base is crucial for the activation of the boronic acid to form the boronate species, which is necessary for the transmetalation step.
Q5: Is microwave-assisted heating beneficial for this reaction?
A5: Yes, microwave irradiation has been demonstrated to be a very efficient method for the Suzuki coupling of 2,4-dichloropyrimidines.[4] The main advantages include significantly shorter reaction times (e.g., 15 minutes) and the potential for very low catalyst loading (e.g., 0.5 mol%).[4]
Data Presentation
Table 1: Effect of Solvent and Temperature on Mono-Coupling of 2,4-Dichloropyrimidine
| Entry | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Methanol | Room Temperature | 3 h | 37 |
| 2 | Methanol | Room Temperature | Overnight | 30 |
| 3 | Ethanol | Room Temperature | Overnight | 47 |
| 4 | Ethanol | 55 | Overnight | 51 |
Data sourced from Anderson & Handy (2010).[3]
Table 2: Screening of Palladium Catalysts
| Entry | Catalyst | Yield (%) |
| 1 | Pd(OAc)₂ | 35 |
| 2 | PdCl₂ | 10 |
| 3 | Pd(dppf)Cl₂ · CH₂Cl₂ | 70 |
| 4 | Pd(PPh₃)₄ | 65 |
Model reaction: 2,4-dichloropyrimidine with phenylboronic acid. Data sourced from a study on microwave-assisted Suzuki coupling.[4]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [5]
-
In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol), the respective arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add a solvent mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).
-
Flush the vial with an inert gas (e.g., argon).
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for One-Pot Double Suzuki Coupling [3]
-
Dissolve 2,4-dichloropyrimidine (1.0 eq.) in a mixture of toluene, ethanol, and water.
-
Degas the solution with argon for 5 minutes.
-
Add the first boronic acid (1.0 eq.), Pd(PPh₃)₄ (e.g., 2.7 mol%), and K₂CO₃ (3.0 eq.).
-
Heat the reaction at 55 °C for 12 hours.
-
Add the second boronic acid (1.15 eq.), an additional portion of Pd(PPh₃)₄ (e.g., 1.3 mol%), and more K₂CO₃ (3.0 eq.).
-
Increase the reaction temperature to 90 °C for 12 hours.
-
After cooling, perform a standard aqueous workup and purify the product by chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Buchwald-Hartwig Amination of Heteroaryl Chlorides
Welcome to the technical support center for the Buchwald-Hartwig amination of heteroaryl chlorides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during this critical cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of heteroaryl chlorides so challenging?
A1: The Buchwald-Hartwig amination of heteroaryl chlorides presents several challenges primarily due to the inherent properties of the substrates and the intricacies of the catalytic cycle:
-
Difficult Oxidative Addition: The C-Cl bond is stronger than C-Br and C-I bonds, making the initial oxidative addition of the heteroaryl chloride to the palladium(0) catalyst the rate-limiting step and often difficult to achieve.[1][2]
-
Catalyst Inhibition: The nitrogen-containing heteroaryl substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Side Reactions: Competing side reactions such as hydrodehalogenation (replacement of the chloride with a hydrogen) and β-hydride elimination can reduce the yield of the desired aminated product.[3][4]
-
Substrate Sensitivity: Many heteroaryl chlorides are sensitive to the strongly basic conditions typically required for the reaction, leading to decomposition.[5]
-
Steric Hindrance: Steric bulk on either the heteroaryl chloride or the amine can hinder the reaction.
Q2: What are the most common side reactions, and how can I minimize them?
A2: The two most prevalent side reactions are hydrodehalogenation and β-hydride elimination.
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom. It can be minimized by the careful selection of a suitable ligand that promotes the desired C-N bond formation over this competing pathway.[6] Bulky, electron-rich phosphine ligands are often effective.
-
β-Hydride Elimination: This side reaction is more common with primary amines and leads to the formation of an imine and the hydrodehalogenated arene.[3][4] The use of sterically hindered ligands can create a crowded environment around the palladium center, disfavoring the conformation required for β-hydride elimination. Bidentate ligands can also be employed to circumvent this issue.[4]
Q3: How do I choose the right catalyst system (palladium precursor and ligand)?
A3: The choice of the catalyst system is critical for a successful amination of heteroaryl chlorides.
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, pre-formed palladium catalysts (precatalysts) are often preferred as they can lead to a more controlled and efficient generation of the active catalytic species.[2][7]
-
Ligands: The ligand is arguably the most crucial component. For challenging heteroaryl chlorides, bulky, electron-rich monophosphine ligands from the second and third generations are often the most effective. These ligands facilitate the difficult oxidative addition step and promote the final reductive elimination to form the C-N bond.[1] Bidentate ligands can also be effective, particularly in preventing catalyst deactivation by basic heterocycles.[1]
Q4: What is the role of the base, and which one should I use?
A4: The base plays a crucial role in deprotonating the amine or the palladium-amine complex to form the palladium-amido intermediate, which is essential for the catalytic cycle.[6]
-
Common Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[6]
-
Base-Sensitive Substrates: For heteroaryl chlorides that are sensitive to strong bases, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be a better choice, although they may require higher reaction temperatures.[6][8] For particularly sensitive five-membered heteroarenes, moderate-strength bases like NaOTMS have been shown to be effective in limiting substrate decomposition.[5]
Q5: Which solvent is best for my reaction?
A5: The choice of solvent can significantly impact the reaction's success.
-
Common Solvents: Aprotic, non-polar, or polar aprotic solvents are generally used. Toluene, dioxane, and THF are common choices.[2][9]
-
Solubility: Ensure that all reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility is a common reason for reaction failure.[10]
-
Green Solvents: There is a growing interest in using more environmentally friendly solvents. Reports have shown successful Buchwald-Hartwig aminations in water or under solvent-free conditions.[9][11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Inactive catalyst. 2. Oxidative addition is too slow. 3. Catalyst poisoning by the heteroaryl substrate. 4. Poor solubility of reactants. | 1. Use a pre-catalyst or ensure anhydrous and anaerobic conditions. 2. Switch to a more electron-rich and bulky ligand (e.g., a biarylphosphine ligand). Increase the reaction temperature. 3. Use a bidentate ligand to reduce displacement by the heterocycle.[1] 4. Screen different solvents to ensure all components are in solution.[10] |
| Significant Hydrodehalogenation | 1. The ligand is not effectively promoting C-N bond formation. 2. The presence of water or other proton sources. | 1. Switch to a bulkier, more electron-rich ligand.[6] 2. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere. |
| Formation of β-Hydride Elimination Products | 1. The amine substrate is prone to this side reaction (especially primary amines). 2. The ligand does not sufficiently sterically hinder this pathway. | 1. Use a bidentate ligand or a very bulky monodentate ligand to disfavor the necessary conformation for elimination.[4] |
| Substrate Decomposition | 1. The base is too strong for the heteroaryl chloride. 2. The reaction temperature is too high. | 1. Switch to a weaker base such as Cs₂CO₃ or K₃PO₄.[8] For sensitive five-membered heterocycles, consider NaOTMS.[5] 2. Try running the reaction at a lower temperature, potentially with a more active catalyst system. |
| Inconsistent Results | 1. Variable quality of reagents or solvents. 2. Reaction is sensitive to oxygen or moisture. 3. Inefficient formation of the active catalyst. | 1. Use high-purity, dry reagents and solvents. 2. Ensure proper degassing of the solvent and maintain a strict inert atmosphere. 3. Use a well-defined pre-catalyst for more reliable generation of the active Pd(0) species.[2] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Heteroaryl Chloride
Note: This is a general guideline. Optimization of the ligand, base, solvent, temperature, and reaction time is often necessary for specific substrates.
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (2-4 mol %), and the base (e.g., NaOt-Bu, 1.2-1.5 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Addition of Reactants: Add the heteroaryl chloride (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the reaction vessel.
-
Addition of Solvent: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) to the vessel.
-
Reaction Conditions: Seal the vessel and remove it from the glovebox. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (monitor by TLC, GC, or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and common side reactions.
Caption: A troubleshooting workflow for low-yielding Buchwald-Hartwig aminations.
References
- 1. research.rug.nl [research.rug.nl]
- 2. reddit.com [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Regioselectivity issues in the functionalization of 2,4-Dichlorothieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the functionalization of 2,4-dichlorothieno[3,2-d]pyrimidine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAc)
Question: My nucleophilic aromatic substitution (SNAc) on this compound is yielding a mixture of C2 and C4 substituted products, or the wrong isomer altogether. How can I improve C4 selectivity?
Answer:
The C4 position of this compound is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. However, various factors can influence this inherent selectivity.
Troubleshooting Steps:
-
Reaction Temperature: High reaction temperatures can sometimes lead to a loss of selectivity. If you are obtaining a mixture of isomers, try lowering the reaction temperature.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF or DMSO are commonly used. Consider screening other solvents like THF or 1,4-dioxane.
-
Nature of the Nucleophile: Sterically hindered nucleophiles may favor attack at the less hindered C4 position. Conversely, smaller, highly reactive nucleophiles might show less selectivity.
-
Base: The choice and stoichiometry of the base can be critical. For amine nucleophiles, using a non-nucleophilic base like DIPEA or Cs₂CO₃ is recommended to avoid competitive reactions.
Workflow for Optimizing C4 Selectivity in SNAc:
Caption: Troubleshooting workflow for achieving C4 selectivity in SNAc reactions.
Issue 2: Achieving C2 Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am trying to perform a Suzuki or Sonogashira coupling on this compound, but the reaction exclusively yields the C4-substituted product. How can I promote C2 functionalization?
Answer:
Achieving C2 selectivity is a known challenge as the C4 position is electronically favored for oxidative addition of palladium.[1] However, catalyst selection can play a crucial role in directing the reaction to the C2 position.
Troubleshooting Steps:
-
Ligand Choice: For C-S cross-coupling, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely effect C2-selectivity.[2] Consider using ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
-
Catalyst System: For Sonogashira coupling, the choice of both the palladium source and the copper co-catalyst, along with the ligand, can influence regioselectivity. Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands.
-
Reaction Conditions: Subtle changes in solvent, base, and temperature can tip the balance in favor of C2 coupling. A thorough optimization of these parameters is recommended.
Logical Relationship for Achieving C2 Selectivity:
Caption: Key factors influencing C2 selectivity in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the two chlorine atoms in this compound?
A1: Based on extensive studies on the analogous 2,4-dichloropyrimidine scaffold, the chlorine at the C4 position is generally more reactive towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1] This is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient.
Q2: Can I achieve selective C4-amination via a Buchwald-Hartwig reaction?
A2: While Buchwald-Hartwig amination is a powerful tool for C-N bond formation, achieving high C4 selectivity on 2,4-dichloropyrimidines can be challenging and often requires careful optimization of the catalyst system. Some studies on related dichloropyridines have shown that C2-amination can be favored under certain conditions. For preferential C4-amination, it is often more straightforward to use a nucleophilic aromatic substitution reaction with the desired amine.
Q3: Are there any established protocols for selective C4-Suzuki coupling of this compound?
A3: Yes, based on analogous systems, a reliable method for achieving C4-selective Suzuki coupling is to use a standard palladium catalyst like Pd(PPh₃)₄ with a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water or DME. Microwave irradiation has been shown to be effective in driving these reactions to completion with high C4 selectivity for 2,4-dichloropyrimidines.
Q4: What is the best approach for synthesizing a 2,4-disubstituted thieno[3,2-d]pyrimidine with two different functional groups?
A4: A sequential functionalization approach is the most common and reliable strategy. Typically, the more reactive C4 position is functionalized first, followed by the substitution at the C2 position. This allows for the introduction of two different substituents in a controlled manner.
Sequential Functionalization Workflow:
References
Overcoming low reactivity in C-N coupling with 2,4-Dichlorothieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the low reactivity of 2,4-dichlorothieno[3,2-d]pyrimidine in C-N cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low to No Product Formation in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and an aliphatic/aromatic amine, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Buchwald-Hartwig aminations of this compound can be attributed to the inherent low reactivity of the C-Cl bonds and potential catalyst inhibition. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Data on Catalyst Systems for Buchwald-Hartwig Amination:
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) | Reference(s) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 6-12 | 70-95 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100-110 | 12-24 | 65-90 | [2] |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 12 | 60-88 | [1] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 18-24 | 50-80 | [3] |
Issue 2: Poor Regioselectivity in C-N Coupling
Question: I am getting a mixture of C2 and C4 substituted products. How can I improve the regioselectivity for substitution at the C4 position?
Answer:
The C4 position of this compound is generally more susceptible to nucleophilic attack than the C2 position. However, reaction conditions can influence this selectivity.
Factors Influencing Regioselectivity:
Caption: Factors influencing C4 regioselectivity.
General Recommendations for C4 Selectivity:
-
For SNAr: Employ milder conditions. High temperatures and very strong bases can sometimes lead to a loss of selectivity.
-
For Buchwald-Hartwig: Standard Buchwald-Hartwig conditions with common ligands like XPhos or SPhos generally favor C4 substitution. If C2 substitution is observed, consider screening less bulky ligands.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of this compound generally more reactive than the C2 position in SNAr reactions?
A1: The greater reactivity of the C4 position is attributed to the electronic effects of the fused thieno[3,2-d]pyrimidine ring system. The nitrogen atom at position 3 exerts a stronger electron-withdrawing effect on the para-positioned C4, making it more electrophilic and thus more susceptible to nucleophilic attack. The intermediate formed upon nucleophilic attack at C4 is better stabilized through resonance.
Q2: I am observing a significant amount of dehalogenation (replacement of Cl with H) as a side product. How can I minimize this?
A2: Dehalogenation can be a troublesome side reaction, particularly in palladium-catalyzed couplings.[4] It can arise from the β-hydride elimination of the palladium-amido complex or from other catalyst decomposition pathways. To minimize dehalogenation:
-
Ensure an inert atmosphere: Thoroughly degas your solvent and use a robust inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
-
Use pre-catalysts: Palladium pre-catalysts can lead to a more efficient formation of the active catalytic species, potentially reducing side reactions.[5]
-
Optimize ligand and base: A more sterically hindered ligand can sometimes protect the metal center and disfavor side reactions. The choice of base can also be critical.
-
Lower reaction temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature can often suppress side reactions.
Q3: Can I achieve selective mono-amination of this compound?
A3: Yes, selective mono-amination is generally achievable, with the first substitution occurring preferentially at the C4 position. To favor mono-substitution over di-substitution:
-
Control stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine nucleophile relative to the this compound.
-
Reaction time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the slower second substitution at the C2 position.
-
Lower temperature: Running the reaction at a lower temperature can increase the difference in reaction rates between the first and second substitutions.
Q4: What are the key differences between performing a C-N coupling on this compound via SNAr versus a Buchwald-Hartwig reaction?
A4:
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | Typically uncatalyzed, but can be acid or base-promoted. | Palladium-catalyzed. |
| Scope | Generally works well with electron-rich amines and activated aryl halides. May be less effective for less nucleophilic amines. | Broader scope, including less nucleophilic amines and unactivated aryl halides.[3] |
| Conditions | Can require harsh conditions (high temperatures, strong acids/bases). | Generally milder conditions, but requires careful exclusion of air and moisture. |
| Cost | Lower cost as it does not require a palladium catalyst and expensive phosphine ligands. | Higher cost due to the palladium catalyst and specialized ligands. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).
-
Reagent Addition: Add the amine (1.1 equiv.) and a base such as K₂CO₃ (2.0 equiv.).
-
Solvent: Add an appropriate anhydrous solvent (e.g., DMSO or DMF) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol requires strict anhydrous and anaerobic conditions.
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst) to a dry reaction vessel with a magnetic stir bar.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vessel.
-
Reaction: Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Signaling Pathways and Mechanisms
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Palladium Catalyst Removal from Thieno[3,2-d]pyrimidine Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from thieno[3,2-d]pyrimidine products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my thieno[3,2-d]pyrimidine product?
Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the International Council for Harmonisation (ICH).[1][2] These regulations are in place because heavy metal impurities can be toxic and may have detrimental effects on downstream chemical processes. For drug candidates, failure to reduce palladium levels to the accepted limits (often below 10 ppm) can lead to batch rejection and significant delays in development.[1][2]
Q2: What are the most common methods for removing palladium catalysts?
The most prevalent methods for palladium removal in pharmaceutical and fine chemical synthesis include:
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium.[1][3]
-
Activated Carbon Treatment: Adsorption of palladium onto the surface of activated carbon.
-
Filtration: Passing the reaction mixture through a pad of filtration aid like Celite® to remove heterogeneous palladium particles.[4]
-
Chromatography: Separation of the product from the catalyst based on differential adsorption on a stationary phase.
-
Crystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor.[2]
Q3: How do I choose the right palladium removal method for my thieno[3,2-d]pyrimidine product?
The optimal method depends on several factors, including the oxidation state of the palladium (Pd(0) or Pd(II)), the nature of your product and solvent system, and the desired final palladium concentration. A decision-making workflow is provided in the "Experimental Workflows and Logic" section below.
Q4: Can the nitrogen atoms in my thieno[3,2-d]pyrimidine ring interfere with palladium removal?
Yes, nitrogen-containing heterocycles can sometimes coordinate to the palladium center, forming stable complexes that are difficult to remove.[5] This can reduce the efficiency of some scavengers. In such cases, a stronger chelating scavenger may be required, or a change in solvent or the addition of a competing ligand might be necessary to break up the product-palladium complex before scavenging.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of palladium from thieno[3,2-d]pyrimidine products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High residual palladium after scavenger treatment. | Incorrect scavenger selection for the palladium oxidation state. | Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0). Consider the likely state of your palladium catalyst post-reaction. |
| Insufficient amount of scavenger. | Increase the equivalents of the scavenger. A common starting point is 5 equivalents relative to the palladium catalyst. | |
| Suboptimal scavenging conditions (time, temperature). | Optimize the reaction time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve efficiency. | |
| Poor mixing. | Ensure vigorous stirring during the scavenging process to maximize contact between the scavenger and the palladium species. | |
| Product-palladium complexation. | The nitrogen atoms in the thieno[3,2-d]pyrimidine core may be coordinating to the palladium. Try adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger. | |
| Product loss after activated carbon treatment. | Non-specific adsorption of the product onto the carbon. | Use the minimum amount of activated carbon necessary. Screen different solvents to find one that minimizes product adsorption while maintaining palladium removal. |
| Filtration through Celite® is ineffective. | Palladium is in a soluble or colloidal form. | Filtration is primarily for removing heterogeneous palladium. For soluble palladium, use scavengers, activated carbon, or chromatography. |
| Improperly packed Celite® pad. | Ensure the Celite® pad is 1-2 cm thick and well-compacted. Pre-wetting the pad with the solvent can improve its performance. |
Data on Palladium Removal Efficiency
The following tables summarize the effectiveness of various palladium removal techniques from different sources, providing a benchmark for expected performance.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Reaction/Product Type | Reference |
| Biotage® MP-TMT | ~33,000 | < 200 | Suzuki Coupling | [3] |
| Biotage® MP-TMT | 500 - 800 | < 10 | Suzuki Coupling | [3] |
| PhosphonicS SPM32 | 105 mg in 50 mL | >99.5% removal | Pd(OAc)₂ in ACN | [6] |
| Microporous Polystyrene-TMT | 330 | 7 | c-Met Kinase Inhibitor | |
| Si-Thiol & Si-Thiourea Mix | 2400 | ≤ 16 | Drug Candidate (GDC-0084) | |
| Smopex®-111 (Thiol-based) | 100 | < 2 | Suzuki Reaction | [7] |
| Smopex®-234 (Thiol-based) | 100 | < 5 | Suzuki Reaction | [7] |
| QuadraSil™ TA, MTU, AP | 1000 | >99% removal | Pd(OAc)₂ in THF | [8] |
Table 2: Efficiency of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Product Type | Reference |
| Darco® KB-B | 300 | < 1 | API | |
| Carboxen® 564 | 1250 | Significant reduction | Pd(PPh₃)₄ | [9] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude thieno[3,2-d]pyrimidine product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[10]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-based silica, MP-TMT resin) to the solution. The amount of scavenger will depend on the specific product and the initial palladium concentration but a starting point of 5-10 weight equivalents relative to the catalyst is common.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours.[10] The optimal time and temperature should be determined experimentally for your specific system.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[10]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[10]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[10]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude thieno[3,2-d]pyrimidine product in an appropriate solvent (e.g., Toluene, THF).[10]
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[10]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[10]
-
Analysis: Analyze the purified product for residual palladium content.[10]
Experimental Workflows and Logic
The following diagrams illustrate the decision-making process for selecting a palladium removal method and a general workflow for the purification process.
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spinchem.com [spinchem.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine. It provides detailed troubleshooting advice, frequently asked questions, experimental protocols, and safety considerations for scaling up the production of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially adaptable method is the chlorination of thieno[3,2-d]pyrimidine-2,4-dione using phosphorus oxychloride (POCl₃). This starting material can be synthesized from precursors like 3-amino-2-methoxycarbonylthiophene.[1] Traditional methods have been noted for low yields and high solvent consumption, making process optimization crucial for scale-up.[1]
Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?
A2: POCl₃ is a highly corrosive and toxic substance that reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid in a highly exothermic reaction. On a large scale, improper quenching of excess POCl₃ can lead to a delayed and uncontrolled exothermic reaction, posing a significant safety risk. It is imperative to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. An emergency shower and eyewash station should be readily accessible.
Q3: How can the exothermic reaction during the quenching of POCl₃ be safely controlled during scale-up?
A3: A "reverse quench" is the recommended procedure for safely managing the exothermic hydrolysis of POCl₃. This involves slowly adding the reaction mixture containing excess POCl₃ to a vigorously stirred, cooled quenching solution (e.g., a slurry of ice and a base like sodium bicarbonate). This method ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better temperature control and preventing a thermal runaway.
Q4: What are the common impurities or byproducts encountered in this synthesis, and how can they be minimized?
A4: Common impurities include the starting material (unreacted thieno[3,2-d]pyrimidine-2,4-dione), partially chlorinated intermediates, and hydrolysis products where one or both chlorine atoms are replaced by a hydroxyl group. Formation of these byproducts can be minimized by ensuring anhydrous reaction conditions, using a sufficient excess of POCl₃, and carefully controlling the workup to prevent premature hydrolysis of the product. One study suggests that refining the crude product with a mixed solution of ethanol and chloroform can yield a final product with purity up to 99.5%.[1]
Q5: What is the recommended method for purifying this compound at a larger scale?
A5: While column chromatography can be used at the lab scale, recrystallization is often a more practical and scalable purification method for larger quantities. A mixed solvent system of ethanol and chloroform has been reported to be effective for refining the crude product to high purity.[1] The choice of purification method will depend on the impurity profile of the crude material.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, HPLC).- Increase the reaction time or temperature if necessary, but be mindful of potential side reactions.- Ensure the thieno[3,2-d]pyrimidine-2,4-dione is fully suspended and well-mixed in the POCl₃. |
| Hydrolysis of the product during workup. | - Perform the quench at a low temperature and ensure the quenching solution is sufficiently basic to neutralize the generated acids promptly.- Extract the product into an organic solvent immediately after quenching. | |
| Insufficient amount of chlorinating agent. | - Use a sufficient excess of POCl₃ to drive the reaction to completion. | |
| Product is a Dark Oil or Tar Instead of a Solid | Presence of polymeric or colored impurities. | - Ensure the starting material is of high purity.- Avoid excessive heating during the reaction, which can lead to decomposition.- During workup, after removing excess POCl₃ under reduced pressure, dissolve the residue in a suitable solvent like chloroform and perform an aqueous wash to remove water-soluble impurities.[2] |
| Incomplete removal of POCl₃ or other high-boiling reagents. | - Ensure complete removal of volatile reagents under high vacuum before proceeding with the workup. | |
| Inconsistent Results Upon Scale-Up | Poor heat transfer in a larger reactor, leading to localized hot spots and side reactions. | - Ensure efficient stirring to maintain a homogeneous reaction temperature.- Control the rate of heating during the reaction.- For highly exothermic steps, consider using a jacketed reactor with a temperature control unit. |
| Inefficient mixing of reagents at a larger volume. | - Use a more powerful overhead stirrer or a reactor with baffles to improve mixing. | |
| Uncontrolled quenching leading to product degradation. | - Strictly follow the "reverse quench" protocol with controlled addition and efficient cooling. | |
| Difficulty in Isolating the Product After Quenching | Product oiling out or forming an emulsion. | - Adjust the pH of the aqueous layer to ensure the product is in its neutral form.- Use a different extraction solvent or a combination of solvents.- Break up emulsions by adding brine or filtering through a pad of celite. |
| Product is too soluble in the workup solvents. | - Concentrate the organic extracts and attempt to precipitate the product by adding a non-polar solvent.- If the product is in the aqueous layer, perform additional extractions with a more polar organic solvent. |
Experimental Protocols
Synthesis of this compound from Thieno[3,2-d]pyrimidine-2,4-dione
This protocol is a general guideline and may require optimization based on the scale of the reaction and available equipment.
Materials:
-
Thieno[3,2-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) (optional, but can accelerate the reaction)
-
Chloroform (or another suitable organic solvent)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol and Chloroform for recrystallization
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask (or a jacketed reactor for larger scale) with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the flask with thieno[3,2-d]pyrimidine-2,4-dione and phosphorus oxychloride (as both reagent and solvent). A typical ratio is about 8-10 mL of POCl₃ per gram of starting material.[2] If using a catalyst, add N,N-diisopropylethylamine (DIPEA).
-
Reaction: Heat the mixture to reflux (around 110-120°C) with vigorous stirring.[1] Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-3 hours).[1][2]
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Remove the excess POCl₃ by distillation under reduced pressure. This step is crucial for a cleaner workup.
-
Workup (Quenching):
-
Prepare a separate vessel with a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Slowly and carefully add the cooled reaction residue to the ice/bicarbonate slurry. Monitor the temperature of the quenching mixture and maintain it below 20°C.
-
Continue stirring until all the residue is added and gas evolution ceases. Check the pH to ensure it is neutral or slightly basic.
-
-
Extraction: Extract the aqueous slurry with a suitable organic solvent such as chloroform or dichloromethane.[2] Separate the organic layer.
-
Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound, which is typically a solid.[2]
-
Purification: Purify the crude product by recrystallization from a mixture of ethanol and chloroform to obtain a high-purity product.[1]
Quantitative Data
The following tables provide illustrative data for the synthesis of this compound. Note that actual results may vary depending on the specific experimental conditions and scale.
Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
| Starting Material | 5 g | 500 g |
| POCl₃ Volume | 40 mL[2] | ~4 L |
| Reaction Time | 2 hours[2] | 2-4 hours |
| Typical Yield | Quantitative (crude)[2] | 85-95% (isolated) |
| Purity (after recrystallization) | >99% | >99% |
Table 2: Effect of Quenching Method on Product Purity (Illustrative)
| Quenching Method | Temperature Control | Final Product Purity (Illustrative) | Notes |
| Direct Quench (Water added to reaction mixture) | Difficult to control, potential for exotherm | 85-90% | Higher levels of hydrolysis byproducts. Not recommended for scale-up. |
| Reverse Quench (Reaction mixture added to ice/base) | Good control, temperature kept <20°C | >98% | Minimizes hydrolysis and side reactions. Recommended for all scales. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting common issues during the synthesis of this compound.
References
Validation & Comparative
Comparative Analysis of 2,4-Disubstituted Thieno[3,2-d]pyrimidine Analogs: A Guide for Researchers
A detailed examination of the structure-activity relationships (SAR) of 2,4-disubstituted thieno[3,2-d]pyrimidine analogs reveals their potential across various therapeutic areas, including oncology and inflammatory diseases. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this promising field of medicinal chemistry.
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in drug discovery due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1] Modifications at the C2 and C4 positions of this core have led to the development of potent and selective inhibitors for various enzymes, particularly kinases.[2] This guide focuses on the SAR of these analogs as inhibitors of Phosphoinositide 3-kinases (PI3Ks), 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2), and Phosphodiesterase 7 (PDE7), presenting key findings in a comparative format.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] Several studies have explored 2,4-disubstituted thieno[3,2-d]pyrimidines as PI3K inhibitors.
A series of piperazinone-containing thieno[3,2-d]pyrimidine derivatives were designed and synthesized as potent PI3Kδ inhibitors.[4] The SAR studies revealed that the piperazinone moiety at the C6 position was crucial for potency and selectivity. Another study focused on developing simplified PI3Kα inhibitors, leading to the discovery of compounds that effectively suppressed cancer cell proliferation by inhibiting the intracellular PI3K/AKT/mTOR pathway.[3] Furthermore, a novel class of bifunctional PI3Kδ/BET inhibitors based on the thieno[3,2-d]pyrimidine scaffold has been identified, showing promise for the treatment of diffuse large B-cell lymphoma.[5]
Table 1: Comparative Activity of 2,4-Disubstituted Thieno[3,2-d]pyrimidine Analogs as PI3K Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |
| Compound 7 | PI3Kα | - | HCT116 | 0.28 | [3] |
| Compound 21 | PI3Kα | - | HCT116 | 0.35 | [3] |
| Compound 10b | PI3Kδ | 112 ± 8 | SU-DHL-6 | - | [5] |
| Idelalisib | PI3Kδ | - | Various NHL cell lines | Comparable to piperazinone analogs | [4] |
Experimental Protocols: Synthesis and Biological Evaluation of PI3K Inhibitors
General Synthetic Procedure: The synthesis of 2,4-disubstituted thieno[3,2-d]pyrimidine analogs typically starts from a substituted 2-aminothiophene-3-carboxylate.[6] Cyclization with a suitable reagent, such as formamide or urea, affords the thieno[3,2-d]pyrimidin-4-one core. Subsequent chlorination at the C4 position followed by nucleophilic substitution with various amines or other nucleophiles provides the desired 2,4-disubstituted analogs.[7]
PI3K Enzyme Assay: The inhibitory activity of the compounds against PI3K isoforms is commonly determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.
Cell Proliferation Assay: The antiproliferative effects of the compounds on cancer cell lines are typically evaluated using the MTT or SRB assay. Cells are treated with varying concentrations of the compounds for a specified period, and cell viability is measured to determine the IC50 value.[3]
Signaling Pathway of PI3K/AKT/mTOR
Caption: The PI3K/AKT/mTOR signaling cascade.
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition
17β-HSD2 is an enzyme that catalyzes the oxidation of estradiol to the less active estrone, and its inhibition is a potential therapeutic strategy for osteoporosis.[6] A series of conformationally restricted thieno[3,2-d]pyrimidinones were designed and synthesized as 17β-HSD2 inhibitors.
Table 2: Comparative Activity of Thieno[3,2-d]pyrimidinone Analogs as 17β-HSD2 Inhibitors
| Compound | R1 | R2 | Inhibition (%) at 1 µM | Reference |
| 1a | 3-MeO | 3-MeO | 25 | [6] |
| 1b | 3-OH | 3-OH | 35 | [6] |
| 3a | H | 3-MeO | 10 | [6] |
| 3b | H | 3-OH | 15 | [6] |
Experimental Protocols: 17β-HSD2 Inhibition Assay
The inhibitory activity against 17β-HSD2 is evaluated using an in vitro enzymatic assay. The assay measures the conversion of a substrate, such as [3H]-estradiol, to its product in the presence and absence of the test compounds. The percentage of inhibition is calculated by comparing the activity with that of a control.[6]
Experimental Workflow for 17β-HSD2 Inhibition Assay
Caption: Workflow for 17β-HSD2 enzymatic assay.
Phosphodiesterase 7 (PDE7) Inhibition
PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger in T-cell activation. Inhibitors of PDE7 have potential as anti-inflammatory agents. A series of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones were identified as potent and soluble PDE7 inhibitors.[8]
The SAR studies indicated that the introduction of a 3-piperidine moiety at the C7 position significantly enhanced PDE7 inhibitory activity.[8]
Table 3: Comparative Activity of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-one Analogs as PDE7 Inhibitors
| Compound | R | PDE7 IC50 (nM) | Solubility (µg/mL) | Reference |
| Lead Compound | H | 2500 | <1 | [8] |
| 32 | 3-piperidinyl | 1.8 | >100 | [8] |
Experimental Protocols: PDE7 Inhibition Assay
The inhibitory activity against PDE7 is determined using a scintillation proximity assay (SPA). This assay measures the ability of a compound to inhibit the hydrolysis of [3H]-cAMP by the PDE7 enzyme.
References
- 1. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Kinase Assay of Novel Thieno[3,2-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of protein kinases implicated in diseases such as cancer and inflammation. This guide provides an objective comparison of the in vitro performance of novel thieno[3,2-d]pyrimidine derivatives against key kinase targets, supported by experimental data and detailed methodologies.
Comparative Performance of Thieno[3,2-d]pyrimidine Derivatives
The inhibitory potential of novel thieno[3,2-d]pyrimidine derivatives is highlighted by their low IC50 values against several therapeutically relevant kinases. For comparative purposes, their performance is presented alongside established kinase inhibitors.
| Compound ID | Target Kinase | Novel Thieno[3,2-d]pyrimidine IC50 (nM) | Alternative/Reference Compound | Alternative/Reference Compound IC50 (nM) |
| HY3 | RIPK2 | 11 | N/A | N/A |
| Compound 20 | CDK7 | Potent (exact value not specified) | N/A | N/A |
| Compound 26 | FAK | Potent (exact value not specified) | N/A | N/A |
| Compound 26 | FLT3 | Potent (exact value not specified) | N/A | N/A |
| Compound 46 | JAK1 | 22 | AZD4205 | >88 (Implied 4-fold less potent) |
Note: The table above is a summary of data from multiple sources. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Key Signaling Pathways Targeted
Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit kinases that are crucial nodes in major signaling pathways controlling cell proliferation, survival, and inflammation. Two such pathways are the EGFR and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the in vitro kinase assay results, a detailed and standardized protocol is essential. The following is a representative protocol based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
In Vitro Kinase Assay Workflow (ADP-Glo™ Assay)
Caption: In Vitro Kinase Assay Experimental Workflow.
Detailed Methodology: ADP-Glo™ Kinase Assay
This protocol is a general guideline and may require optimization for specific kinases.
I. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Test Compounds: Prepare a 10 mM stock solution of the novel thieno[3,2-d]pyrimidine derivatives and reference inhibitors in 100% DMSO. Create a series of dilutions in the kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired concentration in the kinase buffer. The final ATP concentration in the assay should ideally be close to the Km value for the specific kinase.
-
Kinase and Substrate: Dilute the recombinant kinase and its specific substrate to their optimal concentrations in the kinase buffer.
II. Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO for control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
III. ADP Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
IV. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
This guide provides a framework for the evaluation and comparison of novel thieno[3,2-d]pyrimidine derivatives as kinase inhibitors. The provided data and protocols are intended to support researchers in the design and execution of their in vitro studies.
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of Thieno[3,2-d]pyrimidines
For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic scaffolds is paramount. The thieno[3,2-d]pyrimidine core is a privileged structure in medicinal chemistry, and its functionalization often relies on powerful cross-coupling reactions. Among these, the Suzuki-Miyaura and Stille couplings are two of the most prominent methods for forming new carbon-carbon bonds. This guide provides an objective, data-driven comparison of these two indispensable synthetic tools for the arylation of the thieno[3,2-d]pyrimidine scaffold.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., Aryl-B(OH)₂) | Organostannane (e.g., Aryl-SnBu₃) |
| Byproducts | Generally non-toxic boronic acid derivatives | Toxic organotin compounds |
| Reaction Conditions | Requires a base, can be sensitive to pH | Generally mild, neutral conditions |
| Functional Group Tolerance | Good, but can be affected by base-sensitive groups | Excellent |
| Reagent Availability | A large variety of boronic acids are commercially available | Organostannanes often require synthesis |
| Reaction Rate | Often faster reaction times | Can be slower, sometimes requires additives |
| Green Chemistry Aspect | More favorable due to low toxicity of reagents and byproducts | Less favorable due to the toxicity of tin compounds |
Quantitative Data Comparison
| Parameter | Suzuki Coupling on 7-Bromo-4-arylaminothieno[3,2-d]pyrimidine[1] | Representative Stille Coupling on a Halo-heterocycle |
| Substrate | 7-Bromo-4-(phenylamino)thieno[3,2-d]pyrimidine | Halo-heterocycle (e.g., bromopyridine) |
| Coupling Partner | Phenylboronic acid | Aryl-tributylstannane |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(PPh₃)₄ (2-5 mol%) |
| Solvent | Dimethoxyethane (DME) | Toluene or DMF |
| Base/Additive | 2M NaHCO₃ | Not essential, but additives like Cu(I) salts can be used |
| Temperature | 85 °C | 80-110 °C |
| Reaction Time | 12 h | 12-24 h |
| Yield | 85-98%[1] | Generally high, but can be substrate-dependent |
Catalytic Cycles and Decision Workflow
To visualize the underlying mechanisms and aid in the selection process, the following diagrams illustrate the catalytic cycles of both reactions and a decision-making workflow.
References
Thieno[3,2-d]pyrimidine Derivatives in Kinase Active Sites: A Comparative Docking Study Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of thieno[3,2-d]pyrimidine derivatives as kinase inhibitors, supported by experimental and in silico docking data. The thieno[3,2-d]pyrimidine scaffold has emerged as a significant heterocyclic framework in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent kinase inhibition relevant to anticancer therapies.
This guide summarizes key findings from recent studies, presenting quantitative data in structured tables for ease of comparison, detailing experimental protocols for molecular docking, and visualizing critical biological pathways and experimental workflows.
Comparative Analysis of Kinase Inhibition
Thieno[3,2-d]pyrimidine derivatives have been extensively studied as inhibitors of various protein kinases implicated in cancer progression. This section compares their efficacy against several key kinase targets, presenting inhibitory concentrations (IC50) and docking scores from various studies.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a crucial target in cancer therapy, and several thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against both wild-type (WT) and mutant forms of the enzyme.
| Compound | Target | IC50 (nM) | Docking Score (kcal/mol) | Reference Compound | Reference IC50 (nM) |
| 12c | EGFR WT | 37.50 | - | Erlotinib | - |
| 12c | EGFR T790M | 148.90 | - | Erlotinib | - |
| 5b | EGFR WT | 37.19 | - | Erlotinib | - |
| 5b | EGFR T790M | 204.10 | - | Erlotinib | - |
| 21 | EGFR | 77 | - | Erlotinib | 40 |
| 25 | EGFR | 59 | - | Erlotinib | 40 |
Table 1: Comparison of IC50 values for thieno[2,3-d]pyrimidine derivatives against EGFR.[1][2][3][4]
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is critical for cell survival and proliferation, making it a prime target for cancer drug development.[5] Thieno[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory effects on PI3K isoforms.
| Compound | Target | % Inhibition @ 10 µM | Reference Compound |
| VIb | PI3Kβ | 72% | PI-103 |
| VIb | PI3Kγ | 84% | PI-103 |
| IIIa | PI3Kβ | 62% | PI-103 |
| IIIa | PI3Kγ | 70% | PI-103 |
Table 2: Percentage of inhibition of PI3K isoforms by thieno[2,3-d]pyrimidine derivatives.[6][7]
Focal Adhesion Kinase (FAK) Inhibition
A series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives have been developed as potent FAK inhibitors, showcasing strong antiproliferative activity in various cancer cell lines.[8]
| Compound | IC50 (nM) | U-87MG IC50 (µM) | A-549 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference Compound | Reference FAK IC50 (nM) |
| 26f | 28.2 | 0.16 | 0.27 | 0.19 | TAE-226 | - |
Table 3: FAK enzymatic and cellular inhibitory activities of compound 26f.[8]
Cyclin-Dependent Kinase (CDK) Inhibition
Thieno[3,2-d]pyrimidines have also been investigated as inhibitors of CDKs, which are key regulators of the cell cycle.
| Compound | Target | Binding Energy (kcal/mol) |
| 6e | CDK2 | -8.2 |
| 6e | CDK9 | -9.1 |
Table 4: Docking scores of a thieno[3,2-d]pyrimidine derivative against CDKs.[9]
Experimental Protocols: Molecular Docking
The following provides a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.
1. Software:
-
Visualization: Discovery Studio Visualizer, PyMOL, Chimera[10]
2. Protein Preparation:
-
The three-dimensional crystal structures of the target kinases (e.g., EGFR, PI3K, FAK, CDKs) are obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman or Gasteiger charges are assigned to the protein atoms.
-
The protein is saved in the appropriate format for the docking software (e.g., PDBQT for AutoDock).[10]
3. Ligand Preparation:
-
The 2D structures of the thieno[3,2-d]pyrimidine derivatives are drawn using chemical drawing software like ChemDraw and converted to 3D structures.
-
The ligands' geometries are optimized using computational methods.
-
Gasteiger charges are assigned, and rotatable bonds are defined.
-
The prepared ligands are saved in the appropriate file format (e.g., PDBQT).[10]
4. Grid Box Generation:
-
A grid box is defined to encompass the active site of the kinase. The dimensions and center of the grid are determined based on the co-crystallized ligand in the original PDB structure to ensure the docking simulation is focused on the relevant binding pocket.[10]
5. Docking Simulation:
-
The docking algorithm, such as the Lamarckian genetic algorithm in AutoDock, is used to explore possible binding conformations of the ligand within the protein's active site.
-
The scoring function of the docking program (e.g., Vina's scoring function) is used to estimate the binding affinity for each conformation, typically reported in kcal/mol.[13]
6. Analysis of Results:
-
The resulting docking poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the kinase active site.
Visualizing Key Pathways and Workflows
PI3K/AKT Signaling Pathway
This diagram illustrates the central role of PI3K in cell signaling, a key target for many thieno[3,2-d]pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 12. 2.1. Molecular docking [bio-protocol.org]
- 13. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Thieno[3,2-d]pyrimidine Derivatives in Overcoming Drug-Resistant Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents capable of circumventing these resistance mechanisms. Among the promising candidates, thieno[3,2-d]pyrimidine derivatives have garnered significant attention for their potent anticancer activities against a range of malignancies, including those that have developed resistance to conventional chemotherapies. This guide provides a comparative overview of the efficacy of various thieno[3,2-d]pyrimidine derivatives against drug-resistant cancer cell lines, supported by experimental data and detailed protocols to aid in future research and development.
Comparative Efficacy of Thieno[3,2-d]pyrimidine Derivatives
The cytotoxic potential of thieno[3,2-d]pyrimidine derivatives has been evaluated against several drug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. The Resistance Index (RI), calculated as the ratio of the IC50 of the resistant cell line to that of the sensitive parent cell line, is a key indicator of a compound's ability to overcome resistance.
| Compound ID | Target/Mechanism | Cancer Cell Line (Resistant) | IC50 (µM) - Resistant | Cancer Cell Line (Sensitive) | IC50 (µM) - Sensitive | Resistance Index (RI) | Reference |
| Series 6 (e.g., 6l, 6o) | EGFRL858R/T790M Inhibitor | H1975 (NSCLC) | 0.25 (for 6o) | - | >10 (for 6o against WT EGFR) | - | [1] |
| Compound B1 | EGFRL858R/T790M Inhibitor | H1975 (NSCLC) | 0.087 | - | >0.99 (against WT EGFR) | >11.4 | [2] |
| Compound 13 | Tubulin Polymerization Inhibitor | SKOV3 (Ovarian) | ~0.001 | - | - | - | [3] |
| Compound 25d | Tubulin Polymerization Inhibitor | SKOV3 (Ovarian) | ~0.001 | - | - | - | [3] |
| Compound 11 | HDAC Inhibitor | HCT-116 (Colon) | Potent | - | - | - |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. The lack of comprehensive studies testing a wide range of derivatives against multiple pairs of sensitive and resistant cell lines limits the calculation of the Resistance Index for all compounds.
Key Mechanisms of Action in Drug-Resistant Cancers
Thieno[3,2-d]pyrimidine derivatives have demonstrated the ability to overcome drug resistance through various mechanisms of action:
-
Targeting Mutant Kinases: A significant number of derivatives have been designed to inhibit mutated kinases that drive resistance. For instance, several compounds show high potency against the EGFRL858R/T790M double mutant in non-small cell lung cancer (NSCLC), which confers resistance to first and second-generation EGFR inhibitors.[1][2]
-
Inhibition of Tubulin Polymerization: Certain derivatives act as potent inhibitors of tubulin polymerization, a mechanism distinct from many standard chemotherapeutic agents. This allows them to be effective against cancer cells that have developed resistance through mechanisms like drug efflux pumps.[3]
-
Overcoming P-glycoprotein (P-gp) Mediated Resistance: Some thieno[3,2-d]pyrimidine analogues have been shown to overcome multidrug resistance mediated by the overexpression of P-glycoprotein (P-gp), a prominent ABC transporter responsible for drug efflux.[3]
-
HDAC Inhibition: Novel thieno[3,2-d]pyrimidine-based histone deacetylase (HDAC) inhibitors have been synthesized, displaying potent anti-proliferative activity in various cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of thieno[3,2-d]pyrimidine derivatives.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines (drug-sensitive and resistant)
-
Complete culture medium
-
Thieno[3,2-d]pyrimidine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thieno[3,2-d]pyrimidine derivatives in culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Thieno[3,2-d]pyrimidine derivatives
-
Microplate reader with temperature control
Procedure:
-
Reaction Setup: On ice, add the thieno[3,2-d]pyrimidine derivative (or vehicle control) to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add a solution of tubulin and GTP to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time. An increase in absorbance indicates tubulin polymerization. The effect of the compound is determined by comparing the polymerization curves of treated samples to the control.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: EGFR signaling pathway and site of inhibition by thieno[3,2-d]pyrimidine derivatives.
Caption: General workflow for evaluating thieno[3,2-d]pyrimidine derivatives against drug-resistant cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
A Comparative Analysis of Thieno[3,2-d]pyrimidine and Furo[3,2-d]pyrimidine Scaffolds for Drug Discovery
A deep dive into the synthetic accessibility, physicochemical characteristics, and biological activities of two closely related heterocyclic scaffolds, thieno[3,2-d]pyrimidine and furo[3,2-d]pyrimidine, reveals key differences that are critical for researchers, scientists, and drug development professionals. This guide provides an objective comparison, supported by experimental data, to inform scaffold selection in the design of novel therapeutics.
The thieno[3,2-d]pyrimidine and furo[3,2-d]pyrimidine scaffolds are bicyclic heterocyclic systems that have garnered significant attention in medicinal chemistry due to their structural resemblance to endogenous purines. This similarity allows them to interact with a wide range of biological targets, particularly kinases, making them privileged structures in the development of treatments for cancer and other diseases. The core difference lies in the five-membered ring fused to the pyrimidine: a thiophene in the former and a furan in the latter. This seemingly subtle substitution of a sulfur for an oxygen atom imparts distinct physicochemical and pharmacological properties to the resulting molecules.
Physicochemical Properties: A Tale of Two Heteroatoms
While comprehensive head-to-head experimental data on the physicochemical properties of a wide range of unsubstituted and substituted thieno[3,2-d]pyrimidines and furo[3,2-d]pyrimidines is not extensively documented in a single study, general principles of medicinal chemistry and available data points allow for a comparative analysis. The presence of the larger, more polarizable sulfur atom in the thieno[3,2-d]pyrimidine scaffold compared to the more electronegative and smaller oxygen atom in the furo[3,2-d]pyrimidine scaffold influences properties such as lipophilicity, solubility, and metabolic stability.
It has been observed that the incorporation of a thiophene core, as in thieno[3,2-d]pyrimidine, can play a critical role in achieving remarkable selectivity and enhanced metabolic stability in some kinase inhibitors. For instance, the inclusion of a fluorine atom into a piperidine ring attached to a thieno[3,2-d]pyrimidine core was shown to enhance metabolic stability in a series of CDK7 inhibitors[1]. While direct comparative data with a furo[3,2-d]pyrimidine analog was not provided in this specific study, it highlights a strategy for modulating the properties of the thieno scaffold.
| Property | Thieno[3,2-d]pyrimidine | Furo[3,2-d]pyrimidine | General Considerations |
| Molecular Weight | Generally higher than furo-analog | Generally lower than thieno-analog | The sulfur atom is heavier than the oxygen atom. |
| Lipophilicity (ClogP) | Generally higher | Generally lower | Thiophene is typically more lipophilic than furan. |
| Aqueous Solubility | Generally lower | Generally higher | Increased lipophilicity often correlates with decreased aqueous solubility. |
| Metabolic Stability | Can be metabolically stable; thiophene can be susceptible to oxidation. | Furan ring can be susceptible to metabolic opening. | The metabolic fate is highly dependent on the specific substitution pattern. |
| Hydrogen Bonding | Pyrimidine nitrogens act as H-bond acceptors. | Pyrimidine nitrogens act as H-bond acceptors; furan oxygen is a weak H-bond acceptor. | The core pyrimidine structure provides key hydrogen bonding features for target interaction. |
Synthetic Accessibility
Both scaffolds are accessible through various synthetic routes, typically involving the construction of the substituted thiophene or furan ring followed by cyclization to form the pyrimidine ring.
General Synthetic Strategy for Thieno[3,2-d]pyrimidines: A common approach involves the use of a substituted 2-aminothiophene-3-carbonitrile or a related derivative as a key intermediate. This intermediate can then be cyclized with various reagents to introduce diversity at the 4-position of the pyrimidine ring. For example, treatment with formic acid can yield the thieno[3,2-d]pyrimidin-4-one, which can be further functionalized.
General Synthetic Strategy for Furo[3,2-d]pyrimidines: Similarly, the synthesis of furo[3,2-d]pyrimidines often starts from a 2-aminofuran-3-carbonitrile or carboxylate derivative. Cyclization reactions analogous to those used for the thieno counterparts can then be employed to complete the bicyclic scaffold.
Biological Activities: A Focus on Kinase Inhibition and Anticancer Effects
Both thieno[3,2-d]pyrimidine and furo[3,2-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A significant area of research for both scaffolds is in the development of kinase inhibitors.
Comparative Kinase Inhibitory Activity
Direct comparative studies under identical experimental conditions are crucial for a definitive assessment of the superiority of one scaffold over the other. One such study on sirtuin (SIRT1, SIRT2, and SIRT3) inhibitors provides a clear head-to-head comparison. Replacing a thieno[3,2-d]pyrimidine-6-carboxamide core with a furo[3,2-d]pyrimidine-6-carboxamide resulted in a significant drop in potency, with 15- to 40-fold reductions in inhibitory activity against SIRT1/2/3[2]. This suggests that for this particular target class and substitution pattern, the thieno[3,2-d]pyrimidine scaffold offers a superior framework for potent inhibition.
| Target | Thieno[3,2-d]pyrimidine Derivatives | Furo[3,2-d]pyrimidine Derivatives | Reference |
| SIRT1/2/3 | Potent pan-inhibitors identified. | 15-40 fold less potent than thieno-analogs. | [2] |
| JAK1 | Potent and highly selective inhibitors developed. | Data not available for direct comparison. | [3] |
| CDK7 | Highly selective inhibitors with good in vivo efficacy. | Data not available for direct comparison. | [1] |
Anticancer Activity
Numerous derivatives of both scaffolds have been synthesized and evaluated for their anticancer properties against a variety of cancer cell lines. While a comprehensive comparative table is challenging to construct due to variations in tested cell lines and experimental conditions across different studies, some general trends can be observed.
Thieno[3,2-d]pyrimidine derivatives have shown potent cytotoxic activity against various cancer cell lines. For example, certain 4-aminothieno[3,2-d]pyrimidine derivatives exhibited potent cytotoxicity against the MCF-7 human breast cancer cell line, with one compound showing an IC50 of 2.04 nM[4].
Furo[3,2-d]pyrimidine derivatives have also been explored as anticancer agents. For instance, a series of furo[2,3-d]pyrimidine derivatives (an isomeric scaffold) showed promising antitumor effects against HepG2, Bel-7402, and HeLa cell lines, with one compound exhibiting an IC50 of 0.70 μM against HepG2 cells. It is important to note the isomeric difference in the scaffold here.
While direct, side-by-side comparisons are limited, the existing literature suggests that both scaffolds are viable starting points for the development of novel anticancer agents. The choice of scaffold may ultimately depend on the specific molecular target and the desired pharmacological profile.
Experimental Protocols
General Procedure for Kinase Inhibition Assay (Example: JAK1)
-
Reagents and Materials: Recombinant human JAK1 enzyme, ATP, appropriate peptide substrate (e.g., a fluorescently labeled peptide), kinase buffer, test compounds (thieno[3,2-d]pyrimidine and furo[3,2-d]pyrimidine derivatives), and a suitable detection system (e.g., fluorescence polarization or luminescence-based).
-
Assay Procedure:
-
The test compounds are serially diluted in DMSO and then further diluted in kinase buffer.
-
The JAK1 enzyme is pre-incubated with the test compounds for a specified period (e.g., 15-30 minutes) at room temperature in a 96- or 384-well plate.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using the chosen detection method.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-compound control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
General Procedure for Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (thieno[3,2-d]pyrimidine and furo[3,2-d]pyrimidine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Signaling Pathways and Logical Relationships
The anticancer and anti-inflammatory effects of thieno[3,2-d]pyrimidine and furo[3,2-d]pyrimidine derivatives are often attributed to their ability to modulate key signaling pathways. As many of these compounds are designed as kinase inhibitors, they frequently target pathways regulated by kinases such as the JAK-STAT, PI3K-Akt, and MAPK/ERK pathways.
Caption: Generalized signaling pathways targeted by kinase inhibitors.
Caption: A typical workflow for the synthesis and evaluation of novel inhibitors.
Conclusion
Both thieno[3,2-d]pyrimidine and furo[3,2-d]pyrimidine scaffolds are valuable assets in the medicinal chemist's toolbox for the design of novel therapeutics, particularly kinase inhibitors. The choice between these two scaffolds is not straightforward and depends heavily on the specific biological target and the desired drug-like properties.
The thieno[3,2-d]pyrimidine scaffold, with its sulfur-containing thiophene ring, may offer advantages in terms of metabolic stability and potency for certain targets, as exemplified by the SIRT inhibitors. However, this can come at the cost of increased lipophilicity and potentially lower solubility.
Conversely, the furo[3,2-d]pyrimidine scaffold, containing a furan ring, may provide a more favorable profile in terms of solubility and lower molecular weight. However, the furan ring itself can be a site of metabolic liability, and as seen with the SIRT inhibitors, may lead to a reduction in potency for some targets.
Ultimately, the selection of either scaffold should be guided by a thorough understanding of the target's active site and the strategic placement of substituents to optimize potency, selectivity, and pharmacokinetic properties. This comparative guide serves as a foundational resource to aid researchers in making informed decisions in the early stages of drug discovery.
References
- 1. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Fedratinib, a Thieno[3,2-d]pyrimidine-based JAK2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Fedratinib (a thieno[3,2-d]pyrimidine-based inhibitor), with a direct comparison to other leading Janus kinase (JAK) inhibitors, Ruxolitinib and Momelotinib. The information herein is supported by experimental data and detailed protocols to assist researchers in their drug development and validation efforts.
Fedratinib (formerly TG101348) is a selective, orally administered inhibitor of Janus Associated Kinase 2 (JAK2), a critical mediator of signaling for a number of cytokines and growth factors involved in hematopoiesis and immune function.[1] Dysregulation of the JAK/STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs), making JAK2 a key therapeutic target.[1] Validating that a compound like Fedratinib engages and inhibits its intended target within the complex cellular environment is a critical step in preclinical and clinical development.
Comparative Kinase Inhibition Profile
The following tables summarize the in vitro potency and cellular activity of Fedratinib in comparison to Ruxolitinib and Momelotinib.
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | Primary Targets | IC₅₀ (nM) vs. JAK1 | IC₅₀ (nM) vs. JAK2 | IC₅₀ (nM) vs. JAK3 | IC₅₀ (nM) vs. TYK2 | Key Off-Targets (IC₅₀, nM) |
| Fedratinib | JAK2 | 105[2] | 3[2][3] | 1002[2] | 405[2] | FLT3 (15), RET (48)[3] |
| Ruxolitinib | JAK1/JAK2 | 3.3[4] | 2.8[4] | 428[4] | 19[5] | - |
| Momelotinib | JAK1/JAK2 | 11[6] | 18[6] | 155[6] | 17[6] | ACVR1[6] |
Table 2: Cellular Activity Profile
| Inhibitor | Cell Line | Assay Type | IC₅₀ (nM) |
| Fedratinib | HEL (JAK2 V617F) | Proliferation | ~305[3] |
| Ruxolitinib | HEL (JAK2 V617F) | Proliferation | ~186[4] |
| Momelotinib | HEL (JAK2 V617F) | Proliferation | ~1800[7] |
Signaling Pathway and Experimental Workflow
To validate the mechanism of action, a series of experiments are conducted to demonstrate target engagement and downstream pathway modulation.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Thieno[3,2-d]pyrimidines: Established Routes vs. Modern Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. The thieno[3,2-d]pyrimidine framework, a key pharmacophore in numerous developmental drugs, particularly in oncology, is a subject of continuous methodological refinement. This guide provides an objective comparison of established and novel synthetic routes to this important scaffold, supported by experimental data and detailed protocols.
Executive Summary
Traditional methods for the synthesis of thieno[3,2-d]pyrimidines, primarily relying on the cyclization of 3-aminothiophene-2-carboxylate precursors, are robust and widely documented. However, recent advancements, including one-pot reactions and microwave-assisted synthesis, offer significant advantages in terms of reaction efficiency, time, and yield. This guide will delve into a comparative analysis of these methods, presenting quantitative data to inform methodological choices in the laboratory.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following tables summarize quantitative data for established and new methods for the synthesis of thieno[3,2-d]pyrimidines, providing a clear comparison of their performance.
Table 1: Established Synthesis via Cyclization of 3-Aminothiophene-2-carboxylates
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
| 3-Amino-5-arylthiophene amides | Formic acid, H2SO4 | 50°C, overnight | 76-98% | [1] |
| Methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate | Formamide | Reflux, 1.5-2 h | High (not specified) | [2] |
Table 2: Newer Synthetic Methodologies
| Method | Starting Materials | Reagents/Conditions | Time | Yield (%) | Reference |
| One-Pot Synthesis | 3-Amino-thiophene-2-carboxylates, Lactams | POCl3 in dioxane, then Lawesson's reagent | 5-7 h | 88-99% | [3] |
| Microwave-Assisted Synthesis | N,N-dimethylacetimidamide derivatives, p-anisidine | AlCl3 in MeCN/AcOH, Microwave (400W) | 60 min | up to 27% | [4] |
| Microwave-Assisted Synthesis | 3-amino-5-arylthiophene amides, Formic acid | Microwave (80W) | 20 min | 98-99% | [1] |
| Scaffold Hopping (Tricyclic) | 3-amino-thiophene-2-carboxylate, 2-pyrrolidone | POCl3 in DCE, 80°C | 5 h | 42% | [3] |
Experimental Protocols
Established Method: Synthesis of Thieno[3,2-d]pyrimidin-4-one from 3-Aminothiophene-2-carboxamide
This protocol is adapted from a literature procedure for the cyclization of a 3-aminothiophene derivative.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the 3-amino-5-arylthiophene amide in formic acid.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to 50°C and stir overnight.
-
Work-up: After the reaction is complete, pour the mixture into ice water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to obtain the thieno[3,2-d]pyrimidin-4-one product.
New Method: One-Pot Synthesis of Tricyclic Thieno[3,2-d]pyrimidine-thiones
This protocol describes a modern, efficient one-pot synthesis.[3]
-
Initial Condensation: To a solution of the appropriate 3-amino-thiophene-2-carboxylate and a cyclic lactam in dioxane, add phosphorus oxychloride (POCl3).
-
First Stage Reaction: Stir the mixture for 3-4 hours.
-
Thionation: Add Lawesson's reagent to the reaction mixture.
-
Second Stage Reaction: Continue to stir for an additional 2-3 hours.
-
Isolation: Upon completion, the desired tricyclic thieno[3,2-d]pyrimidine-thiones are isolated in high yields.
New Method: Microwave-Assisted Synthesis of Thieno[3,2-d]pyrimidin-4-amines
This protocol highlights the use of microwave irradiation to accelerate the synthesis.[4]
-
Reaction Mixture: Combine the N,N-dimethylacetimidamide derivative (1.0 mmol), p-anisidine (1.0 mmol), and aluminum chloride (1.0 mmol) in a mixture of MeCN (4 mL) and AcOH (2 mL) in a microwave-safe vessel.
-
Microwave Irradiation: Heat the mixture under microwave irradiation at 400 W for the specified time (e.g., 60 minutes).
-
Quenching and Isolation: After cooling to room temperature, add water to the reaction mixture. Collect the resulting solid by filtration and wash with water.
-
Purification: Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Logical Workflow for Synthesis Method Selection
Caption: Decision workflow for selecting a thieno[3,2-d]pyrimidine synthesis method.
Signaling Pathway Inhibition by Thieno[3,2-d]pyrimidines
Many thieno[3,2-d]pyrimidine derivatives have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[3][5]
Caption: Inhibition of CDK-mediated cell cycle progression by thieno[3,2-d]pyrimidines.
References
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2- d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dichlorothieno[3,2-d]pyrimidine: A Comprehensive Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dichlorothieno[3,2-d]pyrimidine, a halogenated heterocyclic compound. Adherence to these procedures is critical due to the compound's inherent hazards.
Hazard Profile: this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation.[1][2] Therefore, strict safety protocols must be followed during handling and disposal.
Immediate Safety and Handling Protocol
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before use.[1] |
| Body Protection | A laboratory coat, apron, or other protective clothing to prevent skin contact.[1] |
| Respiratory | A NIOSH/MSHA-approved respirator if handling in a poorly ventilated area or if dust/aerosols may be generated.[1] |
General Handling Precautions:
-
Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when handling this chemical.[1]
-
Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is to treat it as hazardous waste and transfer it to a licensed environmental disposal company.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, and glassware), as hazardous waste.
-
This compound is a chlorinated organic compound and should be segregated into a designated "halogenated organic waste" stream.
-
It is crucial to avoid mixing this waste with non-halogenated waste to facilitate proper disposal.
-
This compound is incompatible with strong oxidizing agents, nucleophiles, and reducing agents; ensure it is not stored or mixed with these substances to prevent potentially exothermic or degradative reactions.[3]
2. Waste Containment:
-
Use a designated, compatible, and clearly labeled hazardous waste container. The container should be in good condition, with no leaks or rust.
-
The container must have a secure, screw-on cap to prevent leakage.[3]
-
Ensure the container is made of a material that will not react with the chemical.
-
Keep the waste container closed except when adding waste.[3]
3. Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").
-
Include the date when the waste was first added to the container.
4. Storage (Satellite Accumulation Area):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA must be under the control of the operator of the process generating the waste.
-
Ensure the container is placed in secondary containment, such as a chemically resistant tray, to contain any potential leaks or spills.[3]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing the container to air dry, deface the original label, and it may then be disposed of as non-hazardous waste, in accordance with institutional policies.
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour this compound or its solutions down the drain.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill, then collect the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Potential for Chemical Deactivation (For Informational Purposes Only)
While the standard and required procedure is disposal as hazardous waste, the chemical structure of this compound suggests that chemical deactivation may be theoretically possible. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution. For instance, reactions with strong bases could potentially lead to hydrolysis, replacing the chlorine atoms with hydroxyl groups. However, no established and validated protocol for the laboratory-scale deactivation of this compound is currently available. Attempting such a procedure without a validated protocol could result in uncontrolled reactions, the release of hazardous fumes, or the production of other hazardous byproducts. Therefore, chemical deactivation should not be attempted.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,4-Dichlorothieno[3,2-d]pyrimidine
Safe Handling and Disposal of 2,4-Dichlorothieno[3,2-d]pyrimidine
This document provides essential safety protocols and logistical guidance for the handling and disposal of this compound in a laboratory setting. The procedures outlined are critical for ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to minimize exposure risk and prevent environmental contamination.
Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is known to cause significant skin irritation and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, handling this compound requires stringent safety measures and the use of appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the required equipment.
| Protection Type | Equipment Specification | Rationale & Best Practices |
| Eye & Face Protection | Tightly-fitting safety goggles (conforming to EN 166 or NIOSH standards) worn with a face shield.[1] | Protects against splashes, dust, and vapors.[1] Safety glasses alone are insufficient. A face shield is required for any operation that could result in splashes or sprays.[4] |
| Respiratory Protection | Full-face respirator with cartridges for organic vapors and particulates. | Required if exposure limits are exceeded, if irritation is experienced, or when handling the solid compound outside of a certified fume hood.[1][5] |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile).[5] | Inspect gloves for any damage before use.[1] Contaminated gloves must be changed immediately. Avoid nitrile when working with ketones or some organic solvents.[6] |
| Body Protection | Flame-resistant lab coat, fully buttoned. For high-exposure risk, a disposable chemical-resistant suit is recommended.[1][5] | Provides a barrier against skin contact.[1] Contaminated clothing must be removed immediately and washed before reuse.[1] |
| Foot Protection | Closed-toe shoes. | Mandatory for all laboratory work to protect against spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][5]
1. Preparation:
-
Verify that the chemical fume hood is functioning correctly.
-
Cover the work surface with disposable, absorbent bench paper.[5]
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Ensure an eyewash station and safety shower are readily accessible.[7]
2. Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
3. Handling the Compound:
-
Conduct all weighing and solution preparation of the solid compound within the fume hood to contain dust and aerosols.[1][5]
-
Handle all solutions containing the compound with the same level of precaution as the solid.[5]
-
Do not eat, drink, or smoke while handling the chemical.[1][8]
4. Post-Handling & Cleanup:
-
Clean all non-disposable equipment thoroughly with an appropriate solvent inside the fume hood.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated waste, including bench paper and gloves, according to the disposal plan below.
5. Doffing PPE & Personal Hygiene:
-
Carefully remove PPE, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after completing work and removing gloves.[1]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure.[1]
1. Waste Segregation:
-
Keep this compound waste separate from other chemical waste streams, particularly from incompatible materials like strong oxidizing agents.[9]
2. Waste Collection & Storage:
-
Collect all waste (solid and liquid) in a designated, properly labeled, and sealed container.[1][9]
-
The container must be in good condition and chemically compatible with the waste.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and all appropriate hazard symbols.[9]
-
Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area with secondary containment.[1][9]
3. Off-Site Disposal:
-
Do not discharge any waste containing this chemical into drains or the environment.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste.[9]
-
Complete all required waste disposal documentation.
-
Transfer the waste to authorized personnel for transport to a licensed hazardous waste treatment, storage, and disposal facility.[1][9]
Safety and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C6H2Cl2N2S | CID 12712832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. hsa.ie [hsa.ie]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
